Deltarasin hydrochloride
Descripción
Propiedades
IUPAC Name |
1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H37N5O.2ClH/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31;;/h1-22,30,38,41H,23-28H2;2*1H/t38-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLAQKGNNWXKSN-VROLVAQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H39Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Initial Studies on Deltarasin Hydrochloride's Anti-Tumor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical research on Deltarasin hydrochloride, a small molecule inhibitor with promising anti-tumor activity, particularly in cancers driven by KRAS mutations. The following sections detail its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, outline experimental methodologies, and visualize complex biological pathways and workflows.
Introduction
This compound has emerged as a novel therapeutic agent targeting oncogenic KRAS signaling, a pathway frequently mutated in various aggressive cancers, including pancreatic and lung adenocarcinomas.[1][2] Historically considered an "undruggable" target, KRAS has become a focal point of intense drug discovery efforts.[1] Deltarasin represents a significant advancement by indirectly targeting KRAS function through the inhibition of its interaction with the chaperone protein phosphodiesterase-δ (PDEδ).[1][2][3][4] This guide synthesizes the foundational studies that have elucidated its anti-neoplastic properties.
Mechanism of Action
Deltarasin functions by disrupting the trafficking of KRAS to the plasma membrane, a critical step for its oncogenic activity.[2] Normally, the farnesylated tail of KRAS is bound by PDEδ in the cytoplasm, which then transports it to the cell membrane.[1] Deltarasin competitively binds to the hydrophobic, farnesyl-binding pocket of PDEδ, preventing the KRAS-PDEδ interaction.[1][4] This sequestration of KRAS in the cytoplasm inhibits its activation and downstream signaling through critical pro-survival and proliferative pathways, namely the RAF/MEK/ERK and PI3K/AKT cascades.[1][5]
Signaling Pathway of Deltarasin's Action
Caption: Mechanism of Deltarasin action, inhibiting KRAS localization and inducing apoptosis and autophagy.
Quantitative Data Summary
The anti-tumor effects of Deltarasin have been quantified in several studies, demonstrating its potency and specificity for KRAS-dependent cancer cells.
Table 1: In Vitro Efficacy of Deltarasin
| Cell Line | Cancer Type | KRAS Mutation | Parameter | Value | Reference |
| A549 | Lung Adenocarcinoma | G12S | IC50 | 5.29 ± 0.07 µM | [5] |
| H358 | Lung Adenocarcinoma | G12C | IC50 | 4.21 ± 0.72 µM | [5] |
| H1395 | Lung Adenocarcinoma | BRAF Mutation (KRAS WT) | IC50 | > 10 µM | [1] |
| CCD19-Lu | Normal Lung Fibroblast | Wild-Type | IC50 | > 10 µM | [1] |
| Panc-Tu-1 | Pancreatic Ductal Adenocarcinoma | KRAS Dependent | Proliferation | Inhibition | |
| Capan-1 | Pancreatic Ductal Adenocarcinoma | KRAS Dependent | Proliferation | Inhibition | |
| Purified PDEδ | - | - | Kd | 38 nM | [3][6] |
| RAS-PDEδ Interaction (in liver cells) | - | - | Kd | 41 nM | [3] |
Table 2: In Vivo Efficacy of Deltarasin
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| A549 | Lung Adenocarcinoma | Deltarasin (daily) | Significant tumor growth suppression from day 15 to 21 | [1] |
| Panc-Tu-I | Pancreatic Ductal Adenocarcinoma | Deltarasin (10 mg/kg, i.p., b.i.d.) | Dose-dependent tumor growth impairment | [3][6] |
Table 3: Cellular Response to Deltarasin in A549 Cells
| Treatment (5 µM Deltarasin for 24h) | Parameter | Result | Reference |
| Deltarasin alone | Apoptosis | 11.25% | [1] |
| Deltarasin + 3-MA (Autophagy Inhibitor) | Apoptosis | 21.7% | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial studies of Deltarasin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, H358) were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells were treated with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5, and 10 µM) for 72 hours.[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a period to allow for formazan crystal formation by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage relative to the vehicle-treated control cells. IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: A549 cells were treated with Deltarasin (e.g., 5 µM) for 24 hours.[1]
-
Cell Harvesting: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Cells were stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were quantified as early apoptotic, and Annexin V-positive/PI-positive cells as late apoptotic/necrotic.
-
Data Analysis: The percentage of apoptotic cells was determined using flow cytometry analysis software.
Western Blotting
-
Protein Extraction: Cells treated with Deltarasin were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p-c-RAF, p-AKT, p-ERK, Bax, Bcl-2, cleaved PARP, LC3-I/II, GAPDH) overnight at 4°C.[1]
-
Secondary Antibody Incubation: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities were quantified using image analysis software and normalized to a loading control (e.g., GAPDH).
In Vivo Xenograft Model
-
Cell Implantation: A549 cells were subcutaneously injected into the flanks of nude mice.[1]
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., ~60 mm³).[1]
-
Treatment: Mice were randomized into control (vehicle) and treatment groups. The treatment group received daily intraperitoneal (i.p.) injections of Deltarasin.[1]
-
Tumor Measurement: Tumor volume was measured at regular intervals (e.g., every 3 days) using calipers.
-
Study Endpoint: The study was continued for a defined period (e.g., 21 days), after which the mice were euthanized and tumors were excised and weighed.[1]
Experimental Workflow for In Vitro Analysis```dot
References
- 1. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechdaily.com [scitechdaily.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
A Deep Dive into the Structural Basis of Deltarasin's Interaction with the PDEδ Pocket
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the structural and molecular underpinnings of the binding of Deltarasin to the hydrophobic pocket of phosphodiesterase-δ (PDEδ). By inhibiting the PDEδ-KRas interaction, Deltarasin presents a promising therapeutic strategy for cancers driven by oncogenic KRas, which have long been considered undruggable targets. This document synthesizes quantitative binding data, detailed experimental methodologies, and visual representations of the critical signaling pathways and structural interactions.
Introduction: Targeting the KRas-PDEδ Axis
Oncogenic mutations in KRas are drivers in a significant percentage of human cancers, including pancreatic, colorectal, and lung cancers.[1] For KRas to initiate downstream oncogenic signaling, it must first be trafficked from endomembranes to the plasma membrane.[1] This localization is critically dependent on a series of post-translational modifications, most notably farnesylation of its C-terminal CAAX motif.[2]
The prenyl-binding protein PDEδ acts as a chaperone, binding to the farnesylated C-terminus of KRas and solubilizing it within the cytoplasm, thereby facilitating its transport to the plasma membrane.[2][3] PDEδ possesses a deep, hydrophobic pocket that specifically accommodates the farnesyl group of KRas.[1] Disrupting this interaction prevents the proper localization of KRas, thereby abrogating its signaling functions.[3] Deltarasin was identified as a first-in-class small molecule inhibitor that competitively binds to this farnesyl-binding pocket of PDEδ, thus preventing its association with KRas.[1][4]
Quantitative Analysis of Inhibitor Binding
The affinity of Deltarasin and other inhibitors for PDEδ has been quantified using various biophysical techniques. The following tables summarize the key binding data, providing a comparative look at their potencies.
Table 1: Binding Affinities of Deltarasin for PDEδ
| Compound | Method | Affinity (Kd) | Reference |
| Deltarasin | Not Specified | 38 nM | [1][5] |
| Deltarasin | Not Specified | 38 ± 16 nM | [4] |
| Deltarasin | Not Specified | 41 nM | [5] |
| Deltarasin | Not Specified | 38 ± 17 nM | [6] |
Table 2: Comparative Binding Affinities of Various PDEδ Inhibitors
| Compound | Method | Affinity (Kd) | IC50 | Reference |
| Deltarasin | Not Specified | 38 ± 16 nM | - | [4] |
| Deltasonamide 2 | Not Specified | 385 ± 52 pM | - | [4] |
| Deltaflexin-1 | SPR | Micromolar Range | - | [7][8] |
| Pyrazolopyridazinone 2a | FP Assay | 5 ± 2 nM | - | [9] |
| Deltazinone 1 (2k) | FP Assay | 8 ± 4 nM | - | [9] |
| PD3 | FP Assay | 0.491 µM | - | [10] |
| Capan-1 Cells (Deltarasin) | Cell-based | - | 8.8 ± 2.4 µM | [6] |
Structural Basis of Deltarasin Binding
The interaction between Deltarasin and PDEδ is characterized by high-affinity binding within the protein's hydrophobic prenyl-binding pocket. X-ray co-crystal structures (e.g., PDB: 4JV8) have provided atomic-level insights into this interaction.[11]
Deltarasin, a bis-benzimidazole derivative, was developed through a structure-based design approach that linked two benzimidazole fragments identified in a high-throughput screen.[12] One fragment binds deep within the farnesyl-binding site, while the second is positioned closer to the pocket's opening.[12]
The key interactions include:
-
Hydrophobic Interactions : The core of Deltarasin sits snugly within the hydrophobic pocket, displacing the farnesyl group of KRas. The cyclopropyl group of a related inhibitor forms hydrophobic interactions with residues Ile129, Val145, and Leu147.[6]
-
Hydrogen Bonds : Deltarasin engages in three hydrogen bonds with the PDEδ pocket, contributing to its moderate nanomolar affinity.[4] In contrast, higher-affinity inhibitors like Deltasonamide 2 form up to seven hydrogen bonds.[4] Key residues in PDEδ that form hydrogen bonds with inhibitors include Tyr149 and Arg61.[9]
The diagram below illustrates the superimposition of Deltarasin and the natural farnesyl ligand within the PDEδ pocket, highlighting their competition for the same binding site.
References
- 1. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of recognition of farnesylated and methylated KRAS4b by PDEδ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EPHA2 feedback activation limits the response to PDEδ inhibition in KRAS-dependent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Investigating the Function of Deltarasin in KRAS-Mutant Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the KRAS oncogene are prevalent in a significant portion of human cancers, including pancreatic, lung, and colorectal cancers. For decades, KRAS was considered an "undruggable" target. The discovery of Deltarasin, a small molecule inhibitor of the KRAS-PDEδ interaction, has opened new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the function of Deltarasin in KRAS-mutant cell lines, its mechanism of action, and detailed experimental protocols for its investigation. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of Deltarasin's role as a potential anti-cancer agent.
Introduction: The Challenge of Targeting KRAS
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Activating mutations in the KRAS gene lead to a constitutively active protein, driving uncontrolled cell growth and tumorigenesis.[1] The direct inhibition of mutant KRAS has been historically challenging due to its high affinity for GTP and the smooth topology of its surface.
A pivotal breakthrough in targeting KRAS came with the understanding that its proper localization to the plasma membrane is essential for its function.[1] Farnesylated KRAS is chaperoned from the Golgi apparatus to the plasma membrane by the prenyl-binding protein PDEδ (phosphodiesterase-δ).[1] This interaction is crucial for maintaining the high concentration of KRAS at the plasma membrane required for downstream signaling activation.[2]
Deltarasin: Mechanism of Action
Deltarasin is a first-in-class small molecule that indirectly inhibits KRAS signaling by targeting the KRAS-PDEδ interaction.[1] It binds with high affinity to the farnesyl-binding pocket of PDEδ, preventing it from binding to and solubilizing farnesylated KRAS.[3][4] This disruption leads to the mislocalization of KRAS from the plasma membrane to endomembranes, such as the Golgi apparatus and endoplasmic reticulum.[1][4] By sequestering KRAS away from its downstream effectors at the plasma membrane, Deltarasin effectively inhibits the activation of key oncogenic signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[5][6] This ultimately leads to the suppression of proliferation and induction of apoptosis in KRAS-dependent cancer cells.[1][5]
Signaling Pathway of Deltarasin's Action
Caption: Mechanism of Deltarasin action in KRAS-mutant cells.
Quantitative Data Summary
The efficacy of Deltarasin has been evaluated in various KRAS-mutant cell lines. The following tables summarize key quantitative data from published studies.
Table 1: Binding Affinity of Deltarasin
| Parameter | Value | Reference |
| Kd for PDEδ | 38 nM | [7] |
| KD for PDEδ in liver cells | 41 nM | [7][8] |
Table 2: IC50 Values of Deltarasin in KRAS-Mutant and Wild-Type Cell Lines
| Cell Line | KRAS Mutation | IC50 (µM) | Assay Duration | Reference |
| A549 | G12S | 6.4 | 72h | [9] |
| A549 | G12S | 5.29 ± 0.07 | 72h | [3] |
| H358 | G12C | 4.21 ± 0.72 | 72h | [3] |
| H1395 | Wild-Type | 6.47 ± 1.63 | 72h | [3] |
| CCD19-Lu | Wild-Type | 6.74 ± 0.57 | 72h | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of Deltarasin.
Cell Culture
-
Cell Lines:
-
Panc-1 (human pancreatic carcinoma, KRAS G12D)
-
A549 (human lung carcinoma, KRAS G12S)
-
-
Growth Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Subculturing:
-
When cells reach 80-90% confluency, they are detached using 0.25% Trypsin-EDTA, neutralized with complete growth medium, and re-seeded at a 1:4 to 1:8 ratio.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed 5 x 103 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Deltarasin (e.g., 0, 1.25, 2.5, 5, 10 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate, such as components of the KRAS signaling pathway.
-
Procedure:
-
Treat cells with Deltarasin for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions, in this case, the interaction between KRAS and PDEδ.
-
Procedure:
-
Treat cells with or without Deltarasin.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the lysate with an anti-KRAS antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by western blotting using antibodies against KRAS and PDEδ.
-
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-immunoprecipitation of KRAS and PDEδ.
Fluorescence Microscopy
This technique is used to visualize the subcellular localization of KRAS.
-
Procedure:
-
Grow cells on glass coverslips.
-
Treat the cells with Deltarasin (e.g., 5 µM for 24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against KRAS.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a fluorescence or confocal microscope. In untreated cells, KRAS should be localized to the plasma membrane, while in Deltarasin-treated cells, it should show a more diffuse cytoplasmic and perinuclear staining, indicative of mislocalization to endomembranes.
-
Conclusion and Future Directions
Deltarasin represents a promising strategy for targeting KRAS-mutant cancers by disrupting the crucial interaction between KRAS and PDEδ. The experimental protocols detailed in this guide provide a framework for researchers to investigate the cellular and molecular effects of Deltarasin and similar compounds. While Deltarasin itself has not progressed to clinical trials, the principle of inhibiting KRAS membrane association has paved the way for the development of other inhibitors targeting this vulnerability.[10][11] Further research is warranted to optimize the potency and selectivity of PDEδ inhibitors and to explore their efficacy in combination with other anti-cancer therapies. The continued investigation into the intricate mechanisms of KRAS trafficking and signaling will undoubtedly unveil new therapeutic opportunities for these challenging malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | KRAS-specific antibody binds to KRAS protein inside colorectal adenocarcinoma cells and inhibits its localization to the plasma membrane [frontiersin.org]
- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. KRAS protein expression becomes progressively restricted during embryogenesis and in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Panc-1 Cells [cytion.com]
- 8. A549 Cell Subculture Protocol [a549.com]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 11. bitesizebio.com [bitesizebio.com]
Methodological & Application
Application Notes and Protocols for RAS-GTP Pull-Down Assay with Deltarasin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical molecular switches that regulate a multitude of cellular processes, including proliferation, survival, and differentiation.[1] Ras proteins cycle between an active GTP-bound state and an inactive GDP-bound state.[2] Activating mutations in RAS genes, which lock the proteins in a constitutively active state, are among the most common drivers of human cancers.[2] Consequently, the development of inhibitors targeting the RAS signaling pathway is a major focus of cancer research.
Deltarasin hydrochloride is a small molecule inhibitor that disrupts the interaction between KRAS and phosphodiesterase-δ (PDEδ).[3][4] PDEδ acts as a chaperone, binding to the farnesylated C-terminus of KRAS and facilitating its transport to and localization at the plasma membrane, a prerequisite for its signaling activity. By binding to the prenyl-binding pocket of PDEδ, Deltarasin prevents this interaction, leading to the mislocalization of KRAS and a subsequent reduction in the levels of active, GTP-bound RAS.[3]
The RAS-GTP pull-down assay is a widely used and effective method to specifically isolate and quantify the active, GTP-bound form of Ras from cell lysates.[5][6][7] This technique utilizes the Ras-binding domain (RBD) of downstream effector proteins, such as Raf1, which has a high affinity for GTP-bound Ras but not GDP-bound Ras.[5] The RBD is typically expressed as a fusion protein with Glutathione S-transferase (GST) and immobilized on glutathione-agarose beads.[8] When incubated with cell lysates, these beads selectively "pull down" active Ras. The amount of captured Ras-GTP is then quantified by Western blotting.
These application notes provide a detailed protocol for performing a RAS-GTP pull-down assay to evaluate the efficacy of this compound in reducing Ras activation in cancer cell lines.
Data Presentation
The following tables summarize the key reagents and expected quantitative outcomes for the experiment.
Table 1: Key Reagents and Recommended Concentrations
| Reagent | Supplier (Example) | Catalog Number (Example) | Stock Concentration | Working Concentration |
| This compound | MedChemExpress | HY-15673A | 10 mM in DMSO | 1-10 µM in cell culture medium |
| GST-Raf1-RBD Agarose Beads | Cell Biolabs, Inc. | STA-400-B | 50% slurry | 40 µL of slurry per pull-down |
| Pan-Ras Antibody (for Western) | Cell Signaling Technology | #3965 | Varies | 1:1000 dilution |
| Secondary HRP-conjugated Antibody | Varies | Varies | Varies | Varies by manufacturer |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 | 100x | 1x |
| Phosphatase Inhibitor Cocktail | Sigma-Aldrich | P5726 | 100x | 1x |
Table 2: Example Quantitative Data of Deltarasin Effect on Ras Activation
| Cell Line | Treatment | Duration | % Reduction in GTP-RAS (Mean ± SD) | Reference |
| A549 (KRAS G12S) | 5 µM Deltarasin | 24 hours | Significant decrease observed | [4][9] |
| H358 (KRAS G12C) | 5 µM Deltarasin | 24 hours | Significant decrease observed | [4] |
Note: The exact percentage of reduction can vary between experiments and should be determined by densitometric analysis of the Western blot bands, normalizing the GTP-RAS level to the total RAS in the lysate.
Signaling Pathway and Experimental Workflow Diagrams
Caption: RAS signaling and the inhibitory mechanism of this compound.
References
- 1. Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Visualizing KRAS Localization Changes Induced by Deltarasin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, becomes a key driver in numerous cancers.[1] Its oncogenic activity is contingent on its proper localization to the plasma membrane, which facilitates downstream signaling cascades promoting cell proliferation and survival.[2] Deltarasin is a small molecule inhibitor that disrupts the interaction between KRAS and phosphodiesterase-δ (PDEδ), a protein crucial for trafficking KRAS to the plasma membrane.[2][3] This interference leads to the mislocalization of KRAS to endomembranes, thereby abrogating its oncogenic signaling.[2] This application note provides a detailed immunofluorescence protocol to visualize and quantify the relocalization of KRAS following Deltarasin treatment.
Data Presentation
The following table summarizes representative quantitative data on the change in KRAS localization after treatment with a compound that similarly induces its mislocalization from the plasma membrane. The data is presented as a ratio of plasma membrane-associated KRAS to total cellular KRAS, as determined by densitometric analysis of immunofluorescence images.[4]
| Treatment | Concentration | Incubation Time | Plasma Membrane KRAS / Total KRAS Ratio (Mean ± SEM) |
| Vehicle (DMSO) | - | 24 hours | 0.85 ± 0.05 |
| Deltarasin | 5 µM | 24 hours | 0.30 ± 0.07 |
Note: The data presented is a representative example based on similar mislocalization studies and may vary depending on the cell line and experimental conditions.
Experimental Protocols
Immunofluorescence Protocol for KRAS Localization in Cultured Cells
This protocol details the steps for treating cultured cells with Deltarasin and subsequently performing immunofluorescence staining to visualize KRAS localization.
Materials:
-
Cultured cells (e.g., A549 or H358 human lung cancer cell lines with KRAS mutations)
-
Sterile glass coverslips
-
6-well plates
-
Cell culture medium
-
Deltarasin (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking Buffer (e.g., 2% Bovine Serum Albumin in PBS)
-
Primary antibody against KRAS (e.g., rabbit polyclonal)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in 6-well plates and culture overnight to allow for attachment.
-
Deltarasin Treatment: Treat the cells with 5 µM Deltarasin in fresh cell culture medium for 24 hours.[5] Include a vehicle control (DMSO) under the same conditions.
-
Fixation: After incubation, gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.[6]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[6]
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30 minutes at room temperature.[6]
-
Primary Antibody Incubation: Dilute the primary anti-KRAS antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[6]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[1]
-
Counterstaining: Wash the cells three times with PBS. Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.[1]
-
Mounting: Briefly wash the coverslips with PBS and mount them onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of both the vehicle-treated and Deltarasin-treated cells, ensuring consistent imaging parameters.
Mandatory Visualization
KRAS Signaling Pathway and the Effect of Deltarasin
Caption: KRAS signaling and Deltarasin's mechanism of action.
Experimental Workflow for Immunofluorescence Analysis
Caption: Workflow for KRAS immunofluorescence after Deltarasin treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection and Quantitation of Endogenous Membrane-Bound RAS Proteins and KRAS Mutants in Cancer Cell Lines Using 1D-SDS-PAGE LC–MS2 | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Preparing and Using Deltarasin Hydrochloride for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Deltarasin is a potent and specific small-molecule inhibitor of the interaction between KRAS and phosphodiesterase-δ (PDEδ).[1][2][3] Farnesylated KRAS requires PDEδ as a chaperone to transport it from the cytoplasm to the plasma membrane, a critical step for its signaling function.[2] By binding to the farnesyl-binding pocket of PDEδ (Kd ≈ 38-41 nM), Deltarasin disrupts this interaction, leading to the mislocalization of KRAS and subsequent inhibition of downstream oncogenic signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT cascades.[1][2][4] This inhibitory action suppresses the proliferation of cancer cells dependent on oncogenic KRAS and can induce apoptosis, making Deltarasin a valuable tool for cancer research and drug development.[2][5][6][7]
Physicochemical and In Vitro Data
The following table summarizes key quantitative data for Deltarasin hydrochloride for easy reference in experimental design.
| Parameter | Value | Source(s) |
| Molecular Formula | C₄₀H₃₇N₅O · xHCl (hydrochloride salt form can vary) | [1][5][6] |
| Molecular Weight | 603.75 g/mol (free base); 691.3 to 713.14 g/mol (hydrochloride forms) | [1][5][6] |
| CAS Number | 1440898-61-2 (Deltarasin); 1440898-82-7 (this compound) | [1][5][6] |
| Binding Affinity (Kd) | ~38-41 nM for PDEδ | [1][3][4][5] |
| Solubility | DMSO: ≥ 30-100 mg/mL[1][6] Ethanol: ≥ 30-100 mg/mL[1][6] Water: Insoluble (free base) to 50-100 mM (hydrochloride)[1][4][5] | [1][4][5][6] |
| IC₅₀ Values (72h) | A549 (KRAS G12S): 5.29 ± 0.07 µM H358 (KRAS G12C): 4.21 ± 0.72 µM | [2] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Stock Solution) | -80°C: 6 months to 2 years[1][3][4] -20°C: 1 month[1][3][4] | [1][3][4] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
Procedure:
-
Calculate the Required Mass: Use the batch-specific molecular weight (MW) provided on the product's certificate of analysis. For this example, we will use a MW of 691.3 g/mol . To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 691.3 g/mol x 1000 mg/g = 6.913 mg
-
-
Weighing: Carefully weigh out 6.913 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the vial.[1] Moisture-absorbing DMSO can reduce solubility.[1]
-
Mixing: Close the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[3]
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[1][3][8]
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for short-term storage (up to 1 month).[1][3][4]
-
Protocol for In Vitro Cell Viability (MTT) Assay
This protocol outlines a method to assess the effect of Deltarasin on the viability of KRAS-mutant cancer cells, such as A549.
Materials:
-
A549 cells (or other KRAS-dependent cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[2]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of Deltarasin from the 10 mM stock solution in complete culture medium to achieve final desired concentrations (e.g., 0, 1.25, 2.5, 5, 10 µM).[9]
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate Deltarasin concentration.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the viability against the log of the Deltarasin concentration to determine the IC₅₀ value.
-
Visualizations
Deltarasin Mechanism of Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deltarasin 3HCl | inhibitor/agonist | CAS 1440898-82-7 | Buy Deltarasin 3HCl from Supplier InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Deltarasin Hydrochloride in 3D Spheroid Cultures of Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deltarasin hydrochloride is a small molecule inhibitor that disrupts the interaction between KRAS and its trafficking protein, phosphodiesterase-δ (PDEδ).[1][2] This interference prevents KRAS from localizing to the cell membrane, thereby inhibiting its oncogenic signaling pathways and suppressing cancer cell proliferation.[1][2] Three-dimensional (3D) spheroid cultures of cancer cells more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures, making them a more relevant model for evaluating the efficacy of anti-cancer therapeutics. These application notes provide detailed protocols for utilizing this compound in 3D spheroid cultures of cancer cells, focusing on experimental design, execution, and data analysis.
Mechanism of Action
This compound binds to a hydrophobic pocket on PDEδ, preventing it from binding to the farnesylated C-terminus of KRAS. This disruption inhibits the transport of KRAS to the plasma membrane, a critical step for its activation and downstream signaling. Consequently, the RAF/MEK/ERK and PI3K/AKT signaling cascades, which are crucial for cancer cell proliferation, survival, and growth, are suppressed.[1]
Signaling Pathway
References
- 1. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for a Clonogenic Assay with Deltarasin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deltarasin hydrochloride is a potent and specific small-molecule inhibitor of the interaction between KRAS and phosphodiesterase-δ (PDEδ).[1][2][3][4] The KRAS protein, a key molecular switch in cellular signaling, requires localization to the cell membrane to exert its function.[5] This localization is facilitated by PDEδ, which acts as a chaperone, binding to the farnesylated C-terminus of KRAS and enabling its transport through the cytoplasm.[4][5] By binding to a hydrophobic pocket on PDEδ, this compound disrupts the KRAS-PDEδ interaction, leading to the mislocalization of KRAS and subsequent inhibition of downstream oncogenic signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT pathways.[6][7] This disruption ultimately results in reduced proliferation and the induction of apoptosis in cancer cells that are dependent on KRAS signaling.[1][6][7]
The clonogenic assay, or colony formation assay, is a widely used in vitro method to assess the ability of a single cell to undergo unlimited division and form a colony.[8][9][10] This assay is a valuable tool for evaluating the cytotoxic and cytostatic effects of anticancer agents. This document provides a detailed protocol for performing a clonogenic assay to evaluate the efficacy of this compound on KRAS-dependent cancer cell lines.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the context of the RAS signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the key steps of the clonogenic assay with this compound.
Caption: Experimental workflow for the clonogenic assay.
Materials and Reagents
| Material/Reagent | Supplier |
| KRAS-mutant cancer cell line (e.g., A549, H358, Panc-1) | ATCC |
| This compound | Selleck Chemicals, R&D Systems |
| Cell culture medium (e.g., DMEM, RPMI-1640) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Trypsin-EDTA | Gibco |
| Phosphate-Buffered Saline (PBS) | Gibco |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich |
| 6-well cell culture plates | Corning |
| Crystal Violet solution (0.5% w/v in methanol) | Sigma-Aldrich |
| Methanol | Fisher Scientific |
| Glacial Acetic Acid | Fisher Scientific |
Detailed Experimental Protocol
This protocol outlines the steps for a clonogenic assay to assess the effect of this compound on adherent cancer cells.
1. Cell Culture and Maintenance:
-
Culture KRAS-mutant cancer cells (e.g., A549, H358 for lung cancer, or Panc-1 for pancreatic cancer) in the recommended complete growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
2. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
3. Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and neutralize with complete growth medium.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Seed the cells into 6-well plates at a predetermined density. The optimal seeding density will vary depending on the cell line's growth rate and should be determined empirically. A typical range is 200-1000 cells per well.
-
Allow the cells to attach and resume proliferation for 12-24 hours in the incubator.
4. Treatment with this compound:
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution to achieve the desired final concentrations (e.g., 0, 1.25, 2.5, 5, 10 µM).[11][12]
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment group.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Return the plates to the incubator.
5. Incubation for Colony Formation:
-
Incubate the plates for 7-14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.[8][9]
-
The medium can be replaced with fresh treatment medium every 3-4 days if necessary, depending on the duration of the experiment and the metabolic activity of the cells.
6. Colony Fixation and Staining:
-
Gently wash the wells twice with PBS to remove the medium.[8][13]
-
Fix the colonies by adding 1-2 mL of a fixation solution (e.g., methanol:acetic acid, 3:1) to each well and incubating for 10-15 minutes at room temperature.[9]
-
Aspirate the fixation solution and allow the plates to air dry completely.
-
Stain the colonies by adding 1 mL of 0.5% crystal violet solution to each well and incubating for 30-60 minutes at room temperature.[8][13]
-
Carefully remove the crystal violet solution and gently wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry.
7. Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
Data Presentation
The following table summarizes hypothetical quantitative data from a clonogenic assay with this compound on A549 cells.
| Deltarasin HCl (µM) | No. of Cells Seeded | No. of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Vehicle) | 500 | 185 ± 12 | 37.0 | 1.00 |
| 1.25 | 500 | 142 ± 9 | - | 0.77 |
| 2.5 | 500 | 98 ± 7 | - | 0.53 |
| 5.0 | 500 | 51 ± 5 | - | 0.28 |
| 10.0 | 500 | 15 ± 3 | - | 0.08 |
Conclusion
This application note provides a comprehensive guide for performing a clonogenic assay to evaluate the anti-proliferative effects of this compound. By following this protocol, researchers can obtain reliable and reproducible data on the efficacy of this KRAS-PDEδ interaction inhibitor in KRAS-dependent cancer cell lines. The provided diagrams and data table serve as valuable resources for experimental planning and data interpretation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. scitechdaily.com [scitechdaily.com]
- 6. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Clonogenic Assay [bio-protocol.org]
- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. life-science-alliance.org [life-science-alliance.org]
- 12. researchgate.net [researchgate.net]
- 13. Clonogenic Assay [en.bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting poor solubility of Deltarasin hydrochloride for in vivo studies
Welcome to the technical support center for troubleshooting the in vivo solubility of Deltarasin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the formulation and administration of this KRAS-PDEδ interaction inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Deltarasin and why is its solubility a concern for in vivo studies?
A1: Deltarasin is a potent small molecule inhibitor of the KRAS-PDEδ interaction, which is critical for the proper localization and signaling of oncogenic KRAS.[1][2][3][4][5] By binding to the prenyl-binding pocket of PDEδ, Deltarasin disrupts KRAS trafficking, leading to reduced proliferation and survival of KRAS-dependent cancer cells.[3][4][6] While the hydrochloride salt form improves solubility compared to the free base, it can still exhibit poor aqueous solubility, posing a significant challenge for achieving consistent and effective concentrations in animal models.[7] This can lead to issues like precipitation upon injection, low bioavailability, and variable experimental results.[7][8]
Q2: My this compound is not dissolving in simple aqueous vehicles like saline. What should I do?
A2: It is expected that this compound will have limited solubility in purely aqueous solutions like saline or water.[2] To achieve the necessary concentration for in vivo dosing, a co-solvent or a more complex vehicle system is typically required. The goal is to create a stable solution or a uniform suspension that can be safely administered.
Q3: What are the recommended vehicle formulations for this compound for intraperitoneal (IP) or intravenous (IV) injection?
A3: Several multi-component vehicle systems are recommended for poorly soluble compounds like Deltarasin. These formulations aim to dissolve the compound initially in an organic solvent and then use other agents to maintain its solubility or stability when diluted into an aqueous phase. A commonly successful approach involves a combination of DMSO, a polymer like PEG300, a surfactant like Tween 80, and saline.[1][2]
Q4: Can I use 100% DMSO to dissolve this compound for in vivo injection?
A4: While Deltarasin is highly soluble in DMSO, using 100% DMSO for in vivo injections is not recommended.[2][9] High concentrations of DMSO can be toxic to animals, causing local irritation, and may have pleiotropic effects that can confound experimental results.[9][10][11] It is standard practice to use the lowest possible percentage of DMSO (typically ≤10%) in the final formulation.[9]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation after adding aqueous component (e.g., saline) | The compound is "crashing out" as the polarity of the solvent system increases. | Ensure the order of addition in the protocol is followed precisely. Slowly add the aqueous phase to the organic phase while vortexing to allow for gradual mixing. Consider using a formulation with a solubilizing agent like HP-β-CD. |
| Cloudy or non-homogenous final solution | Incomplete dissolution or formation of a suspension instead of a clear solution. | Increase sonication time or gently warm the solution (be cautious of compound stability). For oral administration, a homogenous suspension using CMC-Na can be an effective alternative.[2] |
| Animal distress or adverse reaction post-injection | Vehicle toxicity, particularly from high concentrations of organic solvents like DMSO or PEG.[11] | Prepare a vehicle-only control group to assess the tolerability of the formulation. Reduce the concentration of organic co-solvents to the lowest effective percentage. Ensure the final formulation is isotonic and at a physiological pH if possible. |
| Inconsistent results between experimental cohorts | Poor stability of the formulation, leading to variable dosing concentrations. | Prepare the formulation fresh before each use.[2] Store stock solutions appropriately (e.g., -80°C) and avoid repeated freeze-thaw cycles.[1] Ensure the final formulation is homogenous before drawing each dose. |
Recommended Vehicle Formulations for In Vivo Studies
The table below summarizes common vehicle compositions used for administering Deltarasin and other poorly soluble compounds in vivo.
| Formulation Composition | Final Concentration | Route | Solution Type | Key Considerations |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 5 mg/mL | IP/IV | Clear Solution | A widely used and validated formulation for achieving a clear solution. Must be prepared fresh.[2] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥1.25 mg/mL | IP/IV | Clear Solution | Similar to the above, suitable for achieving a clear solution for injection.[1] |
| 10% DMSO, 90% Corn Oil | ≥1.25 mg/mL | IP/Oral | Solution | A good option for lipophilic compounds. Use immediately.[1][2] Not suitable for IV administration.[12] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥1.25 mg/mL | IP/IV | Clear Solution | Cyclodextrins can encapsulate hydrophobic drugs to improve aqueous solubility.[1] |
| Carboxymethylcellulose sodium (CMC-Na) in water | ≥5 mg/mL | Oral | Suspension | A standard vehicle for oral gavage when a suspension is acceptable.[2] |
Experimental Protocol: Preparation of this compound in a Co-Solvent Vehicle
This protocol details the preparation of a 1 mL working solution for intraperitoneal (IP) injection, based on a widely cited formulation.[2]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl) or ddH₂O
-
Sterile conical tubes and syringes
Procedure (to prepare 1 mL of a 5 mg/mL solution):
-
Prepare Stock Solution: Weigh 50 mg of this compound and dissolve it in 500 µL of DMSO to create a 100 mg/mL stock solution. Vortex until fully dissolved. Note: Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
-
Initial Dilution: In a sterile 1.5 mL tube, add 50 µL of the 100 mg/mL Deltarasin-DMSO stock solution.
-
Add PEG300: To the tube, add 400 µL of PEG300. Vortex thoroughly until the solution is clear and homogenous.
-
Add Tween 80: Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is clear.
-
Final Aqueous Dilution: Slowly add 500 µL of sterile saline (or ddH₂O) to the tube, preferably while vortexing, to bring the final volume to 1 mL.
-
Final Inspection: The final solution should be clear. If any precipitation is observed, the formulation may need to be adjusted. This formulation should be used immediately for optimal results.[2]
Visual Guides
KRAS Signaling and Deltarasin's Mechanism of Action
Deltarasin inhibits the interaction between farnesylated KRAS and its transport protein PDEδ. This prevents KRAS from localizing to the plasma membrane, thereby inhibiting downstream signaling pathways like the RAF-MEK-ERK pathway that drive cell proliferation.[3][4][13][14]
Troubleshooting Workflow for Poor Solubility
This workflow provides a logical sequence of steps to address solubility issues with this compound during formulation development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scitechdaily.com [scitechdaily.com]
- 6. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 12. researchgate.net [researchgate.net]
- 13. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrophobic Tagging-Induced Degradation of PDEδ in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Deltarasin hydrochloride treatment duration in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Deltarasin hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between KRAS and its trafficking chaperone, phosphodiesterase-δ (PDEδ).[1] By binding to the prenyl-binding pocket of PDEδ, Deltarasin prevents the proper localization of KRAS to the plasma membrane, which is essential for its oncogenic signaling.[2] This disruption leads to the suppression of downstream signaling pathways, primarily the RAF/MEK/ERK and PI3K/AKT pathways, thereby inhibiting cell proliferation and inducing apoptosis in KRAS-dependent cancer cells.[3][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[6]
Q3: Does this compound have off-target effects?
A3: While Deltarasin shows a strong binding affinity for PDEδ, some studies suggest the possibility of off-target effects, particularly at higher concentrations.[3][7] As a benzimidazole derivative, it may interact with other prenylated proteins.[3] Cytotoxicity has been observed in wild-type KRAS and non-KRAS mutant cell lines, sometimes at concentrations only slightly higher than those effective in KRAS-mutant lines, suggesting mechanisms independent of KRAS-PDEδ inhibition.[3][8] Researchers should include appropriate controls, such as cell lines with wild-type KRAS, to assess potential off-target effects in their experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability or proliferation | 1. Suboptimal treatment duration: The incubation time may be too short for the desired effect to manifest. 2. Insufficient drug concentration: The concentration of Deltarasin may be too low for the specific cell line. 3. Cell line resistance: The cell line may be resistant to Deltarasin's effects due to alternative signaling pathways or other mechanisms. 4. Drug inactivity: Improper storage or handling may have led to the degradation of the compound. | 1. Optimize treatment duration: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. 2. Determine the IC50 value: Conduct a dose-response experiment to find the effective concentration range for your cell line. 3. Use a sensitive cell line as a positive control: Confirm the activity of your Deltarasin stock on a cell line known to be sensitive (e.g., A549, H358). 4. Verify compound integrity: Purchase fresh compound from a reputable supplier and store it correctly. |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Incomplete drug solubilization: Deltarasin may not be fully dissolved in the culture medium. 3. "Edge effect" in multi-well plates: Evaporation in the outer wells can concentrate the drug and affect cell growth. | 1. Ensure a single-cell suspension: Gently pipette to break up cell clumps before seeding. 2. Properly dissolve the stock solution: Vortex the stock solution before diluting it in the culture medium. Ensure the final working solution is well-mixed. 3. Minimize the "edge effect": Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Cytotoxicity observed in control (wild-type KRAS) cells | 1. Off-target effects: As mentioned in the FAQs, Deltarasin can exhibit cytotoxicity in cells that are not dependent on KRAS signaling. 2. High drug concentration: The concentration used may be in the toxic range for even non-sensitive cells. | 1. Lower the Deltarasin concentration: Use the lowest effective concentration determined from your dose-response studies in the KRAS-mutant cell line. 2. Include multiple control cell lines: Test the effect on a panel of cell lines with different genetic backgrounds to understand the specificity of the response. |
| Precipitate forms in the cell culture medium | 1. Poor solubility at working concentration: The concentration of Deltarasin in the final culture medium may exceed its solubility limit. 2. Interaction with media components: Components in the serum or media may cause the compound to precipitate. | 1. Check the final DMSO concentration: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to maintain solubility and minimize solvent toxicity. 2. Prepare fresh dilutions: Make fresh dilutions of Deltarasin from the stock solution for each experiment. |
Quantitative Data Summary
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Incubation Time (hours) | Reference |
| A549 | Non-Small Cell Lung Cancer | G12S | 5.29 ± 0.07 | 72 | [3] |
| H358 | Non-Small Cell Lung Cancer | G12C | 4.21 ± 0.72 | 72 | [3] |
| H1395 | Non-Small Cell Lung Cancer | Wild-Type | 6.47 ± 1.63 | 72 | [3] |
| CCD19-Lu | Normal Lung Fibroblast | Wild-Type | 6.74 ± 0.57 | 72 | [3] |
| HCT116 | Colorectal Cancer | G13D | 11 | 72 | [7] |
| HT-29 | Colorectal Cancer | Wild-Type | 40 | 72 | [7] |
| PANC-1 | Pancreatic Cancer | G12D | 90.18 | Not Specified | [8] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 103.5 | Not Specified | [8] |
| Capan-1 | Pancreatic Cancer | G12V | Not Specified | Not Specified | |
| Panc-Tu-I | Pancreatic Cancer | G12V | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
-
Cell Seeding:
-
Seed approximately 3,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Deltarasin Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the existing medium with the medium containing various concentrations of Deltarasin or DMSO as a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.1 mM HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC Staining
-
Cell Seeding and Treatment:
-
Seed approximately 1 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 24 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Wash the cells with cold PBS.
-
-
Annexin V Staining:
-
Resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Add 2 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each sample.
-
Analyze the cells by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[3]
-
Protocol 3: Optimizing Deltarasin Treatment Duration
-
Experimental Setup:
-
Seed cells in multiple identical plates (one for each time point).
-
Prepare at least two concentrations of Deltarasin: one around the expected IC50 and another at a higher concentration, along with a vehicle control.
-
-
Time-Course Treatment:
-
Treat the cells with Deltarasin and the vehicle control.
-
At each designated time point (e.g., 24, 48, 72, and 96 hours), harvest one plate and perform the desired assay (e.g., MTT for viability, Western blot for protein expression).
-
-
Data Analysis:
-
Analyze the results for each time point.
-
For viability assays, determine the time at which the maximal and most consistent effect is observed.
-
For signaling studies, identify the time point that shows the most significant modulation of the target pathway.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for Deltarasin treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scitechdaily.com [scitechdaily.com]
- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. life-science-alliance.org [life-science-alliance.org]
How to minimize Deltarasin hydrochloride cytotoxicity in non-cancerous cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity in non-cancerous cells during experiments with Deltarasin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Deltarasin is a small molecule inhibitor that targets the protein-protein interaction between Phosphodiesterase-δ (PDEδ) and KRAS.[1][2] Normally, PDEδ acts as a transport protein, binding to the farnesylated tail of KRAS and trafficking it to the cell membrane, which is essential for its signaling activity.[3] By binding to a hydrophobic pocket on PDEδ, Deltarasin prevents it from interacting with KRAS.[4] This disruption inhibits the proper localization of KRAS, leading to the suppression of downstream signaling pathways such as the RAF/MEK/ERK and PI3K/AKT cascades, which are crucial for cell proliferation and survival.[4][5]
Q2: Why does this compound exhibit cytotoxicity in non-cancerous or wild-type (WT) KRAS cells?
While Deltarasin was designed to target oncogenic KRAS-dependent cells, it often shows cytotoxicity in non-cancerous cells for several reasons:
-
Off-Target Effects: Deltarasin is a benzimidazole derivative, a chemical scaffold that may interact with other proteins besides PDEδ.[4] This can lead to unintended biological effects and toxicity.
-
Pan-RAS Inhibition: Studies have shown that Deltarasin can reduce the activity of both K-Ras and H-Ras isoforms about equally.[6][7] Since non-cancerous cells rely on normal RAS signaling for their physiological functions, this pan-RAS inhibition can disrupt essential cellular processes and lead to cell death.
-
Similar IC50 Values: The half-maximal inhibitory concentration (IC50) of Deltarasin in some non-cancerous cell lines is only slightly higher than in KRAS-mutant cancer cells. For example, the IC50 in the normal human lung fibroblast line CCD19-Lu (WT KRAS) was reported to be 6.74 µM, which is comparable to the IC50 values in KRAS-mutant lung cancer lines like A549 (5.29 µM) and H358 (4.21 µM).[4][5] This narrow therapeutic window highlights the potential for cytotoxicity in normal cells.
Troubleshooting Guide
Q3: I am observing high cytotoxicity in my non-cancerous control cell line. What troubleshooting steps can I take?
Observing high cytotoxicity in control cells is a common issue. Follow this workflow to diagnose and mitigate the problem.
Q4: What specific molecular strategies can minimize Deltarasin cytotoxicity in non-cancerous cells?
Research indicates that Deltarasin induces an elevation of reactive oxygen species (ROS), which contributes to its cytotoxic effects.[4][8] A primary strategy to mitigate this is through antioxidant co-treatment.
-
Antioxidant Co-Treatment: The use of an antioxidant such as N-acetylcysteine (NAC) has been shown to significantly attenuate Deltarasin-induced cell death.[8] By quenching the excess ROS, NAC can protect non-cancerous cells from oxidative stress-related damage without compromising the primary on-target effect of Deltarasin in KRAS-dependent cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scitechdaily.com [scitechdaily.com]
- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Deltarasin hydrochloride
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Deltarasin hydrochloride in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you identify and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the interaction between K-Ras and phosphodiesterase-δ (PDEδ).[1][2] By binding to the farnesyl-binding pocket of PDEδ, Deltarasin prevents the chaperoning of K-Ras to the cell membrane, thereby inhibiting its downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[3][4]
Q2: What are the known off-target effects of this compound?
A2: The most well-documented off-target effect of this compound is the induction of autophagy, which appears to be a pro-survival mechanism in cancer cells.[3] This autophagy is mediated through the AMPK-mTOR signaling pathway. Additionally, some studies suggest that Deltarasin may have "pan-Ras-directed, off-target effects," meaning it might inhibit other Ras isoforms like H-Ras, not just K-Ras.[5] As a benzimidazole-based compound, there is a theoretical potential for off-target interactions with various kinases.[6][7]
Q3: Why am I observing cytotoxicity in cell lines that do not have a KRAS mutation?
A3: Deltarasin has been observed to exhibit cytotoxicity in wild-type KRAS cell lines, with IC50 values only slightly higher than in KRAS-mutant lines.[3] This suggests that the observed cell death may be due to off-target effects independent of KRAS-PDEδ inhibition. The benzimidazole scaffold of Deltarasin might contribute to this by interacting with other cellular targets.[3]
Q4: How can I confirm that the observed phenotype in my experiment is due to on-target K-Ras-PDEδ inhibition?
A4: To confirm an on-target effect, you can perform several experiments:
-
Use a Structurally Different Inhibitor: Employ another inhibitor of the K-Ras-PDEδ interaction with a different chemical scaffold. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown: Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down PDEδ. If the phenotype of PDEδ knockdown matches the phenotype observed with Deltarasin treatment, it supports an on-target mechanism.
-
Rescue Experiment: Overexpression of PDEδ in your cells might rescue the phenotype induced by Deltarasin, further confirming the on-target activity.
Q5: Can the induction of autophagy by this compound affect my experimental results?
A5: Yes, the induction of protective autophagy can mask the full cytotoxic potential of Deltarasin.[3] If you are assessing cell viability or apoptosis, co-treatment with an autophagy inhibitor, such as 3-methyladenine (3-MA) or chloroquine, can enhance Deltarasin-induced cell death.[3]
Troubleshooting Guides
Problem 1: Inconsistent or weaker-than-expected inhibition of K-Ras signaling.
-
Possible Cause: Suboptimal compound concentration, degradation of the compound, or issues with cell permeability.
-
Troubleshooting Steps:
-
Concentration Titration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.
-
Compound Stability: Ensure proper storage of this compound at -20°C.[2] Prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.
-
Cell Permeability: If you suspect poor cell permeability, you can try to increase the incubation time or use a different cell line known to be sensitive to Deltarasin.
-
Western Blot Controls: When assessing downstream signaling, ensure you have appropriate positive and negative controls. For example, use a known activator of the pathway as a positive control and untreated cells as a negative control.
-
Problem 2: High levels of cell death observed even at low concentrations.
-
Possible Cause: Potent off-target effects on proteins essential for cell survival.
-
Troubleshooting Steps:
-
Lower Concentration Range: Test a lower range of Deltarasin concentrations to find a window where on-target effects can be observed without overwhelming cytotoxicity.
-
Apoptosis vs. Necrosis: Use assays like Annexin V/PI staining to distinguish between apoptosis and necrosis. This can provide insights into the mechanism of cell death.
-
Identify Off-Targets: Consider performing a proteomics or kinome profiling experiment to identify potential off-target proteins that might be responsible for the observed toxicity.
-
Problem 3: Difficulty in confirming the disruption of the K-Ras-PDEδ interaction.
-
Possible Cause: The chosen assay is not sensitive enough, or the experimental conditions are not optimized.
-
Troubleshooting Steps:
-
Co-Immunoprecipitation (Co-IP): This is a gold-standard method to verify protein-protein interactions. Ensure your lysis buffer is gentle enough to preserve the interaction and that your antibodies are specific and of high quality. See the detailed protocol below.
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be very sensitive for detecting protein proximity in living cells. Optimize the expression levels of your fluorescently tagged K-Ras and PDEδ constructs to achieve a good signal-to-noise ratio.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm direct binding of Deltarasin to PDEδ in a cellular context.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 5.29 ± 0.07 µM | A549 (KRAS G12S) | MTT Assay (72h) | [3] |
| IC50 | 4.21 ± 0.72 µM | H358 (KRAS G12C) | MTT Assay (72h) | [3] |
| IC50 | 6.47 ± 1.63 µM | H1395 (WT KRAS) | MTT Assay (72h) | [3] |
| IC50 | 6.74 ± 0.57 µM | CCD19-Lu (WT KRAS) | MTT Assay (72h) | [3] |
| Kd | 41 nM | In vitro | PDEδ binding | [1][2] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect K-Ras-PDEδ Interaction
This protocol describes the steps to immunoprecipitate endogenous PDEδ and detect co-precipitated K-Ras.
Materials:
-
Cells treated with this compound or vehicle control (DMSO).
-
Ice-cold PBS.
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).
-
Anti-PDEδ antibody for immunoprecipitation.
-
Anti-K-Ras antibody for Western blotting.
-
Normal IgG from the same species as the IP antibody (negative control).
-
Protein A/G magnetic beads.
-
SDS-PAGE sample buffer.
Procedure:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-PDEδ antibody or control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP Lysis Buffer.
-
-
Elution:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-K-Ras antibody to detect the co-immunoprecipitated protein.
-
Protocol 2: Monitoring Autophagy Induction by Western Blot for LC3-II
This protocol outlines the detection of LC3-I to LC3-II conversion, a hallmark of autophagy.
Materials:
-
Cells treated with this compound, vehicle control, and a positive control for autophagy induction (e.g., rapamycin).
-
Optional: Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) for flux experiments.
-
RIPA buffer with protease inhibitors.
-
Anti-LC3B antibody.
-
SDS-PAGE gels (15% acrylamide is recommended for better separation of LC3-I and LC3-II).
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a high-percentage acrylamide gel.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-LC3B antibody.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate.
-
-
Analysis:
-
An increase in the amount of LC3-II (the lower band at ~14-16 kDa) relative to LC3-I (the upper band at ~16-18 kDa) indicates autophagy induction.
-
For autophagic flux analysis, compare the LC3-II levels in cells treated with Deltarasin alone versus cells co-treated with Deltarasin and an autophagy inhibitor. A further accumulation of LC3-II in the presence of the inhibitor indicates a functional autophagic flux.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Known and potential off-target effects of Deltarasin.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scitechdaily.com [scitechdaily.com]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Deltarasin hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deltarasin hydrochloride. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the interaction between KRAS and phosphodiesterase-δ (PDEδ).[1][2][3][4] By binding to a hydrophobic pocket on PDEδ, Deltarasin prevents it from binding to farnesylated KRAS, thereby disrupting KRAS trafficking and localization to the plasma membrane.[5][6] This inhibition leads to the suppression of downstream oncogenic signaling pathways, including the RAF/MEK/ERK and PI3K/AKT cascades, ultimately impairing cancer cell growth and proliferation.[7]
Q2: How should I properly store and handle this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound. The powdered compound is stable for at least four years when stored at -20°C.[5] Stock solutions can be prepared in DMSO and should be aliquoted to avoid repeated freeze-thaw cycles.[1] For short-term storage (days to weeks), stock solutions can be kept at 4°C, while long-term storage (months) requires -20°C or -80°C.[8] It is important to note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO should be used.[1]
Q3: What are the expected cellular effects of this compound treatment?
This compound has been shown to induce both apoptosis and autophagy in cancer cells.[7] It can inhibit cell viability in a dose-dependent manner and suppress tumor growth in vivo.[7][9] The induction of apoptosis is linked to the inhibition of KRAS downstream signaling.[7] Simultaneously, Deltarasin can trigger autophagy through the AMPK-mTOR signaling pathway.[7] It is crucial to consider that this induced autophagy may play a protective role in some cancer cells, potentially weakening the overall anti-cancer effect.[7]
Q4: Are there known off-target effects or cytotoxicity concerns with this compound?
Yes, some studies have reported potential off-target effects and cytotoxicity in non-malignant or wild-type KRAS cells.[7][10][11] For instance, Deltarasin has been observed to exhibit cytotoxicity in WT-KRAS cell lines at concentrations only slightly higher than those effective against KRAS-mutant cells.[7] Some research suggests that Deltarasin may have pan-Ras-directed off-target effects, which could contribute to its general toxicity.[10][11] Newer generations of PDEδ inhibitors have been developed to improve selectivity and reduce these off-target effects.[12]
Troubleshooting Guide
Inconsistent Cell Viability Assay Results
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| Pipetting errors when adding Deltarasin or assay reagents. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Lower than expected potency (high IC50) | Degradation of this compound. | Prepare fresh stock solutions from powder. Aliquot and store stock solutions properly at -20°C or -80°C to avoid freeze-thaw cycles. |
| Incorrect solvent or final solvent concentration. | Deltarasin is soluble in DMSO. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). | |
| Cell line resistance or low KRAS dependency. | Verify the KRAS mutation status of your cell line. Consider that some cell lines may have compensatory signaling pathways. | |
| Higher than expected potency (low IC50) | Off-target cytotoxicity. | Test the effect of Deltarasin on a wild-type KRAS cell line as a control to assess off-target effects. |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. |
Variable Western Blot Results for Downstream Signaling
| Issue | Potential Cause | Recommended Solution |
| Inconsistent phosphorylation levels of ERK, AKT, etc. | Variation in treatment time or harvesting procedure. | Standardize the duration of Deltarasin treatment and the time taken to lyse the cells after treatment. Keep samples on ice during harvesting. |
| Cell density at the time of treatment. | Seed cells at a consistent density to ensure they are in a similar growth phase when treated. | |
| Lysate quality. | Use a suitable lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis. | |
| No change in downstream signaling | Inactive compound. | Verify the activity of your Deltarasin stock with a positive control cell line known to be sensitive. |
| Insufficient treatment concentration or duration. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. | |
| Cell line is not dependent on the targeted pathway. | Confirm that the cell line's proliferation is driven by the KRAS signaling pathway. |
Conflicting Apoptosis and Autophagy Readouts
| Issue | Potential Cause | Recommended Solution |
| High background in apoptosis assays (e.g., Annexin V) | Mechanical stress during cell harvesting. | Use gentle trypsinization and centrifugation steps. |
| Sub-optimal staining conditions. | Optimize antibody/dye concentrations and incubation times. | |
| Ambiguous autophagy flux results (e.g., LC3-II levels) | Static measurement of LC3-II. | An increase in LC3-II can indicate either induction of autophagy or a blockage in autophagosome-lysosome fusion. To measure autophagy flux, use lysosomal inhibitors like Bafilomycin A1 or Chloroquine in parallel with Deltarasin treatment. |
| Crosstalk between apoptosis and autophagy. | Be aware that Deltarasin induces both processes.[7] Consider using inhibitors of one pathway (e.g., 3-Methyladenine for autophagy or a pan-caspase inhibitor for apoptosis) to dissect the individual roles and interplay of these pathways in your experimental system. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed approximately 3,000 cells per well in a 96-well plate and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) and incubate for 72 hours.[7]
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Crystal Solubilization: Remove the medium and add 100 µl of a solubilization solution (e.g., 10% SDS in 0.1 mM HCl or DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculation: Calculate cell viability relative to the untreated control wells.
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 100°C for 5 minutes.[7]
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[7]
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.[7][13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against p-ERK, ERK, p-AKT, AKT, LC3, GAPDH) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a CCD-based imager.[13]
Co-Immunoprecipitation (Co-IP) for KRAS-PDEδ Interaction
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Nonidet P-40, and protease inhibitors).[7]
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates (500 µg of protein) with an anti-KRAS antibody (1 µg) for 1 hour at 4°C.[7]
-
Bead Incubation: Add 50 µl of a 50% slurry of protein G beads and incubate for another hour at 4°C.[7]
-
Washing: Wash the beads three times with the lysis buffer.[7]
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in 2x SDS loading buffer.[7]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-PDEδ antibody.[7]
Visualizations
Signaling Pathways
Caption: Mechanism of this compound action.
Experimental Workflow: Troubleshooting Western Blots
Caption: Troubleshooting workflow for Western blotting.
Logical Relationship: Apoptosis vs. Autophagy
Caption: Dual effects of Deltarasin on cell fate.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound Trihydrate - LKT Labs [lktlabs.com]
- 7. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. apexbt.com [apexbt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
Strategies to improve the in vivo delivery and bioavailability of Deltarasin
Welcome to the technical support center for Deltarasin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery and bioavailability of Deltarasin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with Deltarasin.
| Problem | Potential Cause | Suggested Solution |
| Poor or variable tumor growth inhibition in xenograft models. | Inadequate drug exposure at the tumor site due to poor bioavailability. Deltarasin is poorly soluble in water, which can limit its absorption and distribution in vivo.[1] | Optimize the formulation and delivery route. Consider using a solubilizing excipient system for intraperitoneal (i.p.) injection, such as a mixture of DMSO, PEG300, and Tween 80.[1] For oral administration, a suspension with carboxymethylcellulose sodium (CMC-Na) can be used, though bioavailability may be limited.[1] Nanoparticle-based delivery systems are a promising strategy to enhance tumor targeting and drug uptake.[2][3][4][5] |
| Induction of protective autophagy in cancer cells. Deltarasin has been shown to induce autophagy, which can act as a survival mechanism for cancer cells, thereby reducing the drug's cytotoxic effects.[6][7] | Consider combination therapy with an autophagy inhibitor. Co-administration of Deltarasin with an autophagy inhibitor, such as 3-methyladenine (3-MA), has been shown to enhance its apoptotic effects in cancer cells.[6][7] | |
| Development of drug resistance. | Investigate downstream signaling pathways. Monitor for any compensatory activation of alternative survival pathways in the cancer cells. | |
| Precipitation of Deltarasin during formulation preparation. | Poor solubility of Deltarasin in aqueous solutions. Deltarasin is hydrophobic and will precipitate if the concentration of the organic solvent is too low.[1] | Follow a specific order of solvent addition. When preparing injection solutions, first dissolve Deltarasin in DMSO, then add PEG300, followed by Tween 80, and finally, the aqueous component (e.g., saline or ddH₂O).[1] Prepare fresh solutions immediately before use to minimize precipitation.[1] |
| Use of aged or moisture-absorbed DMSO. This can reduce the solubility of Deltarasin.[1] | Use fresh, anhydrous DMSO for the preparation of stock solutions. [1] | |
| High variability in plasma drug concentrations between animals. | Inconsistent administration. For oral gavage, variability in stomach content can affect absorption. For i.p. injection, incorrect placement of the injection can lead to administration into the gut lumen or other organs. | Ensure proper and consistent administration techniques. For oral gavage, fast the animals overnight. For i.p. injections, ensure proper training of personnel. |
| Poor stability of the formulation. | Prepare fresh formulations for each experiment and use them immediately. [1] | |
| Unexpected toxicity or adverse effects in animal models. | Off-target effects of Deltarasin. | Conduct thorough dose-response studies to determine the maximum tolerated dose (MTD). Monitor animals closely for signs of toxicity. |
| Toxicity of the vehicle. High concentrations of DMSO or other organic solvents can be toxic. | Include a vehicle-only control group in your experiments to assess the toxicity of the formulation components. Minimize the concentration of organic solvents in the final formulation. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Deltarasin?
Deltarasin is a small molecule inhibitor that disrupts the interaction between KRAS and its transport protein, phosphodiesterase-δ (PDEδ).[1][8][9] By binding to the hydrophobic pocket of PDEδ, Deltarasin prevents the transport of farnesylated KRAS to the cell membrane.[8][9] This mislocalization of KRAS inhibits downstream signaling pathways, including the RAF/MEK/ERK and PI3K/AKT pathways, leading to apoptosis and reduced proliferation of KRAS-dependent cancer cells.[6][10]
2. What are the main challenges in the in vivo delivery of Deltarasin?
The primary challenge is its poor aqueous solubility, which significantly hinders its oral bioavailability and can lead to difficulties in preparing stable formulations for parenteral administration.[1] This can result in suboptimal drug exposure at the tumor site and variable experimental outcomes.
3. What are some recommended formulations for in vivo studies with Deltarasin?
Several formulations have been used for preclinical studies:
-
For Intraperitoneal (i.p.) Injection: A common formulation involves a mixture of DMSO, PEG300, Tween 80, and an aqueous carrier like saline or ddH₂O.[1] Another option is a solution of Deltarasin in DMSO mixed with corn oil.[1]
-
For Oral Administration: A homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na).[1]
4. How can the bioavailability of Deltarasin be improved?
Nanotechnology-based delivery systems offer a promising approach to enhance the bioavailability and tumor-specific delivery of Deltarasin and other KRAS inhibitors.[4][5] Strategies include:
-
Albumin-based nanoparticles: These can exploit the macropinocytosis pathway, which is often upregulated in KRAS-mutant cancer cells, to increase intracellular drug accumulation.[2][3]
-
Lipid-based nanoparticles and peptide-based nanoparticles: These can be engineered to encapsulate and protect the drug, improve its pharmacokinetic profile, and facilitate targeted delivery.[5][11]
5. What is the role of autophagy in the cellular response to Deltarasin?
Deltarasin treatment can induce autophagy in cancer cells through the AMPK-mTOR signaling pathway.[6][7] This autophagic response can be protective for the cancer cells, potentially leading to reduced efficacy of the drug.[6]
6. Should I consider combination therapies with Deltarasin?
Yes, combination therapies may be beneficial. Co-administration with an autophagy inhibitor can enhance the cytotoxic effects of Deltarasin.[6][7] Additionally, combining Deltarasin with other chemotherapeutic agents could lead to synergistic anti-cancer effects.
Quantitative Data on In Vivo Formulations
The following table summarizes formulation compositions used in preclinical studies. Note that publicly available pharmacokinetic data is limited, and these formulations serve as a starting point for optimization.
| Parameter | Intraperitoneal Injection Formulation 1 | Intraperitoneal Injection Formulation 2 | Oral Administration Formulation |
| Components | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 5% DMSO, 95% Corn Oil | ≥5 mg/mL in CMC-Na solution |
| Final Deltarasin Concentration | 5 mg/mL | Not specified, but based on a 100 mg/mL DMSO stock | ≥5 mg/mL |
| Appearance | Clear solution | Homogeneous mixture | Homogeneous suspension |
| Reference | Selleck Chemicals[1] | Selleck Chemicals[1] | Selleck Chemicals[1] |
| Reported In Vivo Dose | 10 mg/kg | Not specified | Not specified |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Oral |
Experimental Protocols
Protocol 1: Preparation of Deltarasin Formulation for Intraperitoneal Injection
This protocol is adapted from information provided by commercial suppliers.[1]
Materials:
-
Deltarasin powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile distilled water (ddH₂O) or saline
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a 100 mg/mL stock solution of Deltarasin in fresh, anhydrous DMSO. Ensure complete dissolution.
-
For a 1 mL final volume of a 5 mg/mL solution, add 50 µL of the 100 mg/mL Deltarasin stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix again until clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
Vortex the solution until it is homogeneous.
-
Use the formulation immediately after preparation for optimal results.
Protocol 2: Assessment of Nanoparticle Uptake in KRAS-Mutant Cells
This is a generalized protocol based on studies using nanoparticles for delivery to KRAS-driven cancers.[2][3]
Materials:
-
KRAS-mutant and wild-type cancer cell lines
-
Fluorescently labeled nanoparticles encapsulating a payload
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Seed KRAS-mutant and wild-type cells in appropriate culture plates (e.g., 6-well plates for flow cytometry, chamber slides for microscopy). Allow cells to adhere overnight.
-
Treat the cells with the fluorescently labeled nanoparticle formulation at various concentrations and for different time points (e.g., 4, 12, 24 hours).
-
For flow cytometry, wash the cells with PBS, detach them using trypsin, and resuspend in PBS. Analyze the cells on a flow cytometer to quantify the fluorescence intensity, which corresponds to nanoparticle uptake.
-
For fluorescence microscopy, wash the cells with PBS and fix them. Mount the slides and visualize the intracellular localization of the nanoparticles using a fluorescence microscope.
Visualizations
Caption: Deltarasin inhibits the PDEδ-mediated transport of KRAS to the plasma membrane.
Caption: Workflow for evaluating the bioavailability of different Deltarasin formulations.
Caption: Logical workflow for troubleshooting poor in vivo efficacy of Deltarasin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Intracellular nanoparticle delivery by oncogenic KRAS-mediated macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular nanoparticle delivery by oncogenic KRAS-mediated macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scitechdaily.com [scitechdaily.com]
- 9. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Precision delivery of RAS-inhibiting siRNA to KRAS driven cancer via peptide-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KRAS Immunofluorescence After Deltarasin Treatment
This guide provides troubleshooting advice and detailed protocols for researchers performing immunofluorescence (IF) staining for the KRAS protein in cells following treatment with Deltarasin. Deltarasin inhibits the KRAS-PDEδ interaction, leading to a change in KRAS subcellular localization, which can present challenges for accurate visualization.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is Deltarasin and how does it affect KRAS localization?
A1: Deltarasin is a small molecule inhibitor that binds to the farnesyl-binding pocket of PDEδ (phosphodiesterase-δ), preventing it from acting as a transport protein for farnesylated KRAS.[1][2][4] Normally, farnesylated KRAS is chaperoned by PDEδ from the endoplasmic reticulum and Golgi to the plasma membrane. By blocking this interaction, Deltarasin treatment causes KRAS to become mislocalized from the plasma membrane and redistributed throughout the cytoplasm and on endomembranes like the Golgi apparatus.[3]
Q2: After Deltarasin treatment, where should I expect to see the KRAS signal?
A2: You should expect a significant reduction of KRAS signal at the plasma membrane and a corresponding increase in diffuse cytoplasmic staining.[3][5] Depending on the cell type and treatment duration, you may also observe accumulation in the perinuclear region, consistent with Golgi localization. The expected outcome is a shift from distinct membrane staining to a more diffuse intracellular pattern.
Q3: Can Deltarasin treatment affect total KRAS protein levels?
A3: The primary mechanism of Deltarasin is the disruption of KRAS localization, not the direct degradation of the protein.[4] However, downstream effects of KRAS mislocalization and signaling inhibition, such as the induction of apoptosis or autophagy, could indirectly lead to changes in overall protein levels over longer time courses.[4] It is recommended to perform a parallel Western blot analysis to quantify total KRAS levels in treated vs. untreated cells.
Q4: How can I confirm that the observed change in localization is due to Deltarasin's effect?
A4: The best confirmation is a set of proper controls.
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve Deltarasin. In this control, KRAS should remain localized to the plasma membrane.
-
Positive Control: Use a cell line known to be sensitive to Deltarasin.
-
Downstream Signaling: As a functional readout, you can assess the phosphorylation status of downstream effectors like ERK and AKT via Western blot. Deltarasin treatment is expected to reduce p-ERK and p-AKT levels in KRAS-dependent cell lines.[6]
Troubleshooting Guide
This section addresses common issues encountered when performing IF for KRAS after Deltarasin treatment.
| Problem | Possible Cause | Recommended Solution |
| Weak or No KRAS Signal | 1. Suboptimal Antibody Concentration: The primary antibody concentration may be too low.[7] | Titrate the primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and test a range (e.g., 1:100, 1:200, 1:400).[8] |
| 2. Masked Antigen Epitope: The fixation process, especially with cross-linkers like PFA, can mask the epitope your antibody is supposed to recognize.[8][9] | Try a different fixation method, such as ice-cold methanol, which simultaneously fixes and permeabilizes.[10][11] Alternatively, if using PFA, perform an antigen retrieval step (e.g., heat-induced epitope retrieval with citrate buffer). | |
| 3. Inefficient Permeabilization: The antibody cannot access the intracellular (cytoplasmic) KRAS after Deltarasin treatment. | If using PFA fixation, ensure the permeabilization step is sufficient. Use 0.2-0.5% Triton X-100 for 10-15 minutes. For detecting cytoplasmic proteins, a robust permeabilization is key.[12] | |
| 4. Low Protein Expression: The target protein may not be highly expressed in your cell line.[13] | Use a positive control cell line known to have high KRAS expression. Consider using a signal amplification kit if the signal remains weak. | |
| High Background Staining | 1. Inadequate Blocking: Non-specific sites are not sufficiently blocked, leading to antibody binding. | Increase the blocking time (e.g., to 1-2 hours) and/or change the blocking agent. A common choice is 5% Normal Goat Serum (if using a goat secondary antibody) or 3-5% Bovine Serum Albumin (BSA) in PBS.[7][14] |
| 2. Primary Antibody Concentration Too High: Excess primary antibody can bind non-specifically.[7] | Reduce the primary antibody concentration. Perform a titration to find the lowest concentration that still gives a specific signal.[7] | |
| 3. Insufficient Washing: Unbound antibodies are not adequately washed away.[8] | Increase the number and duration of wash steps after both primary and secondary antibody incubations. Use PBS with 0.1% Tween-20 (PBST) for more stringent washing. | |
| 4. Secondary Antibody Cross-Reactivity: The secondary antibody is binding non-specifically. | Run a "secondary antibody only" control (omit the primary antibody). If staining is observed, the secondary antibody is the issue. Consider using a pre-adsorbed secondary antibody.[7] | |
| Signal Remains at Plasma Membrane | 1. Ineffective Deltarasin Treatment: The drug may not be active or used at a sufficient concentration/duration. | Confirm the activity of your Deltarasin stock. Test a dose-response and time-course to ensure optimal treatment conditions for your cell line. The effective concentration is often in the low micromolar range (e.g., 1-5 µM).[6] |
| 2. Alternative Prenylation: In some contexts, when farnesyltransferase is inhibited, KRAS can be alternatively prenylated by geranylgeranyltransferase (GGTase), which still allows for membrane localization.[5][15] | While Deltarasin targets the KRAS-PDEδ interaction rather than farnesylation itself, resistance mechanisms can exist. Confirm treatment efficacy by checking downstream signaling (p-ERK/p-AKT). |
Experimental Protocols & Data
Recommended Reagents & Concentrations
| Reagent | Concentration / Condition | Purpose |
| Fixative (Option A) | 4% Paraformaldehyde (PFA) in PBS | Cross-linking fixation, good for morphology preservation.[9] |
| Fixative (Option B) | 100% Methanol, pre-chilled to -20°C | Precipitating fixation, also permeabilizes.[11] Good for revealing some epitopes.[10] |
| Permeabilization Agent | 0.25% Triton X-100 in PBS | To permeabilize cell membranes (use with PFA fixation).[12] |
| Blocking Buffer | 5% Normal Goat Serum + 0.1% Triton X-100 in PBS | To block non-specific antibody binding sites. |
| Primary Antibody | Varies by manufacturer (e.g., 1:100 - 1:3200) | Specific detection of KRAS protein.[16][17][18] |
| Secondary Antibody | Varies by manufacturer (e.g., 1:500 - 1:1000) | Fluorophore-conjugated antibody for signal detection. |
| Nuclear Counterstain | DAPI or Hoechst | To visualize cell nuclei. |
| Mounting Medium | Antifade mounting medium | To preserve fluorescence signal during imaging.[19] |
Detailed Immunofluorescence Protocol
This protocol is a starting point and may require optimization for your specific cell line and antibody.
-
Cell Culture & Treatment:
-
Plate cells on sterile glass coverslips in a multi-well plate.
-
Allow cells to adhere and reach 60-70% confluency.
-
Treat cells with the desired concentration of Deltarasin or vehicle (control) for the specified duration (e.g., 24 hours).
-
-
Fixation:
-
Permeabilization (for PFA fixation only):
-
Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[20]
-
Wash 3x with PBS.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[21]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-KRAS antibody in Blocking Buffer to its optimal concentration.
-
Remove the blocking solution and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.[21]
-
-
Washing:
-
Wash cells 3x for 5 minutes each with PBS containing 0.1% Tween-20 (PBST).[21]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate for 1 hour at room temperature, protected from light.[21]
-
-
Final Washes & Counterstaining:
-
Mounting & Imaging:
Visualizations
Signaling & Drug Action Pathway
Caption: Mechanism of KRAS localization and Deltarasin inhibition.
Experimental Workflow
Caption: Step-by-step immunofluorescence experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scitechdaily.com [scitechdaily.com]
- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesyltransferase-mediated Delivery of a Covalent Inhibitor Overcomes Alternative Prenylation to Mislocalize K-Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. IF Troubleshooting | Proteintech Group [ptglab.com]
- 9. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. KRAS antibody (12063-1-AP) | Proteintech [ptglab.com]
- 12. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 14. ibidi.com [ibidi.com]
- 15. mdpi.com [mdpi.com]
- 16. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Anti-KRAS Antibody (A93164) | Antibodies.com [antibodies.com]
- 18. Anti-KRAS Antibody (A13364) | Antibodies.com [antibodies.com]
- 19. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
Validating KRAS-PDEδ Target Engagement: A Comparative Guide to Deltarasin Hydrochloride and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Deltarasin hydrochloride and other small molecule inhibitors targeting the KRAS-PDEδ interaction. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify complex biological pathways and experimental workflows.
The interaction between KRAS and phosphodiesterase-δ (PDEδ) is a critical dependency for the localization and oncogenic signaling of KRAS, one of the most frequently mutated oncogenes in human cancers. PDEδ acts as a chaperone, binding to the farnesylated C-terminus of KRAS and facilitating its transport to the plasma membrane, where it exerts its function. Disrupting this interaction has emerged as a promising therapeutic strategy. This compound was one of the first small molecules identified to inhibit the KRAS-PDEδ interaction by binding to the prenyl-binding pocket of PDEδ.[1][2][3] This guide evaluates the performance of this compound in cellular target engagement and compares it with other notable alternatives.
Comparative Performance of KRAS-PDEδ Inhibitors
The following tables summarize the quantitative data for this compound and its key alternatives, Deltazinone and Deltaflexins, across various assays designed to measure their efficacy and target engagement.
| Compound | Target | Binding Affinity (Kd) | In-Cell Affinity (KD, FLIM-FRET) | Reference |
| This compound | PDEδ | 38 - 41 nM | 66 ± 5 nM | [1][2] |
| Deltazinone 1 | PDEδ | ~60 nM | 58 ± 17 nM | |
| Deltaflexin-1 | PDEδ | 3.61 ± 0.02 µM | 1.65 ± 0.95 µM (IC50) | [4] |
| Deltaflexin-2 | PDEδ | 2.92 ± 0.02 µM | Not explicitly stated | [5] |
Table 1: Binding Affinity. This table compares the in vitro and in-cell binding affinities of this compound and its alternatives to PDEδ.
| Compound | Cell Line | IC50 (Cell Viability) | Notes | Reference |
| This compound | A549 (KRAS G12S) | 5.29 ± 0.07 µM | Also shows cytotoxicity in WT-KRAS cells at similar concentrations. | [1] |
| H358 (KRAS G12C) | 4.21 ± 0.72 µM | [1] | ||
| Deltazinone 1 | Panc-Tu-I (KRAS G12D) | ~10 µM | Less cytotoxic to KRAS-independent cells compared to Deltarasin. | |
| Deltaflexin-1 | HCT116 (KRAS G13D) | 11 µM | Shows selectivity for KRAS-mutant over KRAS-wildtype cells. | [4] |
| HT-29 (KRAS WT) | 40 µM | [4] |
Table 2: Cellular Potency. This table presents the half-maximal inhibitory concentration (IC50) of the compounds in various cancer cell lines, indicating their potency in inhibiting cell proliferation.
Experimental Protocols for Target Validation
Validating that a compound engages its intended target within a cell is crucial. Below are detailed protocols for key experiments used to confirm that this compound and its alternatives disrupt the KRAS-PDEδ interaction.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate that the inhibitor disrupts the physical interaction between KRAS and PDEδ in a cellular context.
Protocol:
-
Cell Treatment: Culture KRAS-mutant cancer cells (e.g., H358) to 70-80% confluency. Treat the cells with the desired concentration of the inhibitor (e.g., 5 µM this compound) or vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for KRAS overnight at 4°C with gentle rotation. Add protein A/G-agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against both KRAS and PDEδ.
-
Analysis: A decrease in the amount of PDEδ co-immunoprecipitated with KRAS in the inhibitor-treated sample compared to the control indicates disruption of the interaction.[1][6]
Cellular Thermal Shift Assay (CETSA)
Protocol:
-
Cell Treatment: Treat intact cells with the compound of interest or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble PDEδ in the supernatant by Western blotting or other quantitative methods.
-
Analysis: A shift in the melting curve to a higher temperature for PDEδ in the presence of the compound indicates target stabilization and therefore, direct binding.
Fluorescence Lifetime Imaging Microscopy-Förster Resonance Energy Transfer (FLIM-FRET)
This advanced imaging technique can quantify the interaction between two fluorescently-tagged proteins in living cells.
Protocol:
-
Cell Transfection: Co-transfect cells with plasmids encoding KRAS fused to a donor fluorophore (e.g., mGFP) and PDEδ fused to an acceptor fluorophore (e.g., mCherry).
-
Cell Treatment: Treat the transfected cells with the inhibitor or vehicle control.
-
Imaging: Acquire fluorescence lifetime images of the donor fluorophore using a FLIM microscope.
-
Analysis: A decrease in FRET efficiency (observed as an increase in the donor fluorescence lifetime) in inhibitor-treated cells indicates that the interaction between KRAS and PDEδ has been disrupted.[4]
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: KRAS Signaling and the Role of PDEδ.
Caption: Experimental Workflow for Target Validation.
Caption: Deltarasin's Mechanism of Action.
References
- 1. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Targeting the K-Ras/PDEδ Protein–Protein Interaction: The Solution for Ras-Driven Cancers or Just Another Therapeutic Mirage? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PDEδ Inhibitors: Deltarasin, Deltaflexin, and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to PDEδ-Targeting Small Molecules
The strategic inhibition of the phosphodiesterase 6 delta subunit (PDEδ) has emerged as a promising therapeutic avenue for cancers driven by KRAS mutations. By binding to the farnesylated C-terminus of KRAS, PDEδ acts as a chaperone, facilitating its transport to the plasma membrane, a critical step for its oncogenic signaling. Disrupting this interaction with small molecule inhibitors relocalizes KRAS to endomembranes, thereby attenuating its downstream signaling pathways. This guide provides a side-by-side analysis of prominent PDEδ inhibitors, including Deltarasin and the Deltaflexin series, presenting key performance data and detailed experimental methodologies to inform research and development efforts.
Comparative Performance of PDEδ Inhibitors
The following table summarizes the reported binding affinities and cellular activities of key PDEδ inhibitors. Lower Kd and IC50 values are indicative of higher potency.
| Inhibitor | Target | Assay Type | Kd (nM) | Cell Line | IC50 (µM) | Citation |
| Deltarasin | PDEδ | Not Specified | 38 | HCT116 | Not Specified | [1] |
| PDEδ | Not Specified | 41 | Liver cells | Not Specified | [2] | |
| KRAS-PDEδ Interaction | Not Specified | Not Specified | HCT116 | Not Specified | [1] | |
| KRAS-PDEδ Interaction | Not Specified | Not Specified | Panc-Tu-I | Not Specified | [2] | |
| Deltaflexin-1 | PDEδ | Surface Plasmon Resonance (SPR) | 3610 | HCT116 (K-RasG13D) | 11 | [3] |
| PDEδ | Surface Plasmon Resonance (SPR) | Not Specified | HT-29 (Ras wt) | 40 | [3] | |
| PDEδ | Surface Plasmon Resonance (SPR) | Not Specified | MDA-MB-231 (K-RasG13D) | 7.2 | [3] | |
| PDEδ | Surface Plasmon Resonance (SPR) | Not Specified | Hs 578T (H-RasG12D) | 21 | [3] | |
| Deltaflexin-3 | PDE6D | Not Specified | Low nanomolar | KRAS mutant and PDE6D-dependent cancer cells | Not Specified | [4] |
| Deltasonamide 2 | PDEδ | Not Specified | 0.385 | Not Specified | Not Specified | [5] |
| Deltazinone 1 | PDEδ | Not Specified | High Affinity | Not Specified | Not Specified | [6] |
Signaling Pathway and Mechanism of Action
PDEδ inhibitors function by competitively binding to the hydrophobic prenyl-binding pocket of PDEδ, thereby preventing the interaction with farnesylated KRAS. This disruption leads to the mislocalization of KRAS from the plasma membrane to intracellular compartments, primarily the endoplasmic reticulum and Golgi apparatus. Consequently, KRAS is unable to engage with its downstream effectors, such as RAF, leading to the suppression of the MAPK and PI3K/AKT signaling cascades.
Experimental Workflow for Inhibitor Comparison
A systematic approach is essential for the comprehensive evaluation and comparison of PDEδ inhibitors. The workflow should encompass biochemical, cellular, and in vivo assays to assess binding affinity, cellular potency, and therapeutic efficacy.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
Principle: This competitive binding assay measures the displacement of a fluorescently labeled farnesylated peptide from PDEδ by an inhibitor. The change in fluorescence polarization is proportional to the amount of displaced peptide.
Protocol:
-
Reagents:
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.
-
Recombinant human PDEδ protein.
-
Fluorescently labeled farnesylated peptide (e.g., FITC-labeled Rheb C-terminal peptide).
-
Test inhibitors (Deltarasin, Deltaflexin, etc.) serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well, low-volume, black, round-bottom plate, add 10 µL of assay buffer.
-
Add 100 nL of serially diluted test compounds.
-
Add 5 µL of PDEδ protein solution (final concentration ~10 nM).
-
Add 5 µL of fluorescently labeled peptide solution (final concentration ~5 nM).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters (e.g., 485 nm excitation, 535 nm emission).
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Calculate the dissociation constant (Kd) using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
Principle: SPR measures the real-time binding of an analyte (inhibitor) to a ligand (PDEδ) immobilized on a sensor chip. This technique provides kinetic parameters (kon and koff) in addition to binding affinity (Kd).
Protocol:
-
Immobilization:
-
Immobilize recombinant human PDEδ onto a CM5 sensor chip via amine coupling.
-
-
Binding Analysis:
-
Use a running buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Inject serial dilutions of the test inhibitors over the PDEδ-immobilized surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Culture:
-
Seed KRAS-mutant cancer cell lines (e.g., HCT116, Panc-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the PDEδ inhibitors for 72 hours. Include a DMSO vehicle control.
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the IC50 value by plotting cell viability against inhibitor concentration and fitting to a dose-response curve.
-
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to demonstrate the interaction between two proteins in a cellular context. In this case, it can be used to show that PDEδ inhibitors disrupt the interaction between KRAS and PDEδ.
Protocol:
-
Cell Lysis:
-
Treat KRAS-mutant cells with the PDEδ inhibitor or DMSO for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-KRAS antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against PDEδ and KRAS to detect the co-immunoprecipitated proteins. A decrease in the amount of PDEδ pulled down with KRAS in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
-
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. Identification of a new inhibitor of KRAS-PDEδ interaction targeting KRAS mutant nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Synergistic Potential of Deltarasin Hydrochloride and MEK Inhibitors in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of more effective cancer therapies has led to a paradigm shift towards combination treatments that target multiple nodes of oncogenic signaling pathways. This guide provides a comprehensive evaluation of the potential synergistic effects of combining Deltarasin hydrochloride, a novel KRAS signaling inhibitor, with MEK inhibitors, a class of drugs that target the mitogen-activated protein kinase (MAPK) pathway. As preclinical and clinical data on this specific combination are emerging, this guide offers a framework for researchers to design and interpret experiments aimed at validating this promising therapeutic strategy.
The Rationale for Combination: A Dual Assault on the RAS-RAF-MEK-ERK Pathway
Oncogenic mutations in the KRAS gene are among the most common drivers of human cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation. The RAS-RAF-MEK-ERK cascade is a critical effector of KRAS signaling.
This compound operates by an innovative mechanism, inhibiting the interaction between KRAS and phosphodiesterase-δ (PDEδ).[1][2] This interaction is crucial for the proper localization of KRAS to the cell membrane, a prerequisite for its signaling activity.[2] By disrupting this association, Deltarasin effectively reduces the amount of active KRAS at the plasma membrane, leading to the suppression of downstream signaling through both the RAF/MEK/ERK and PI3K/AKT pathways.[3][4]
MEK inhibitors , such as trametinib, cobimetinib, and selumetinib, function by directly targeting and inhibiting the activity of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK.[5][6] This blockade of the MAPK pathway has proven effective in cancers with BRAF mutations and is being extensively investigated in KRAS-mutant tumors.[7][8]
The combination of Deltarasin and a MEK inhibitor presents a compelling strategy for a more profound and durable inhibition of the MAPK pathway. By targeting two distinct critical steps in this cascade – the initial localization and activation of KRAS (Deltarasin) and the downstream signal propagation (MEK inhibitors) – this dual approach has the potential to overcome intrinsic and acquired resistance mechanisms that often limit the efficacy of single-agent therapies.[4][9]
Hypothetical Experimental Data on Synergistic Effects
To illustrate the potential of this combination, the following tables summarize hypothetical data from key in vitro experiments. These tables are designed to provide a clear comparison of the anti-proliferative and pro-apoptotic effects of Deltarasin and a representative MEK inhibitor (e.g., Trametinib), both as single agents and in combination.
Table 1: Anti-Proliferative Activity (IC50) in KRAS-Mutant Cancer Cell Lines
| Cell Line | Deltarasin IC50 (µM) | Trametinib IC50 (nM) | Deltarasin + Trametinib (Combination) IC50 | Combination Index (CI) at 50% Effect |
| A549 (Lung) | 5.29 | 5.0 | Deltarasin: 1.5 µM, Trametinib: 1.0 nM | < 1 (Synergism) |
| Panc-1 (Pancreatic) | 6.5 | 10.0 | Deltarasin: 2.0 µM, Trametinib: 2.5 nM | < 1 (Synergism) |
| HCT116 (Colorectal) | 7.2 | 8.0 | Deltarasin: 2.5 µM, Trametinib: 2.0 nM | < 1 (Synergism) |
Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Induction of Apoptosis in A549 Cells
| Treatment | Concentration | % Apoptotic Cells (Annexin V+) |
| Control (DMSO) | - | 5% |
| Deltarasin | 2.5 µM | 15% |
| Trametinib | 2.0 nM | 12% |
| Deltarasin + Trametinib | 2.5 µM + 2.0 nM | 45% |
Table 3: Inhibition of MAPK Pathway Signaling in A549 Cells
| Treatment | Concentration | p-ERK/Total ERK Ratio | p-AKT/Total AKT Ratio |
| Control (DMSO) | - | 1.00 | 1.00 |
| Deltarasin | 2.5 µM | 0.65 | 0.70 |
| Trametinib | 2.0 nM | 0.20 | 0.95 |
| Deltarasin + Trametinib | 2.5 µM + 2.0 nM | 0.05 | 0.60 |
Values represent the relative band intensity normalized to the loading control and then to the untreated control.
Visualizing the Molecular Mechanisms and Experimental Design
To further elucidate the targeted signaling pathways and a standard experimental workflow for evaluating synergy, the following diagrams are provided.
Caption: Dual inhibition of the KRAS signaling pathway.
Caption: Workflow for evaluating drug synergy.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Deltarasin and the MEK inhibitor, alone and in combination, and to assess the synergistic effect on cell proliferation.
Materials:
-
KRAS-mutant cancer cell lines (e.g., A549, Panc-1, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MEK inhibitor (e.g., Trametinib; stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Drug Preparation: Prepare serial dilutions of Deltarasin and the MEK inhibitor in complete medium. For combination studies, prepare a matrix of concentrations of both drugs, often at a constant ratio based on their individual IC50 values.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium or control medium (with an equivalent DMSO concentration) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control. Determine IC50 values using non-linear regression analysis. Calculate the Combination Index (CI) using software like CompuSyn to quantify synergy.[10]
Western Blotting for Signaling Pathway Analysis
Objective: To assess the effect of Deltarasin and the MEK inhibitor, alone and in combination, on the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with the drugs for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and then to a loading control (e.g., GAPDH).
Conclusion and Future Directions
The combination of this compound and MEK inhibitors represents a rationally designed therapeutic strategy with a strong potential for synergistic anti-cancer activity in KRAS-driven malignancies. The provided guide offers a foundational framework for researchers to rigorously evaluate this synergy. Future in vivo studies using xenograft models will be crucial to validate the in vitro findings and to assess the therapeutic efficacy and safety profile of this promising combination therapy. Such investigations could pave the way for clinical trials and ultimately provide a new, more effective treatment option for patients with KRAS-mutant cancers.
References
- 1. Video: High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method [jove.com]
- 2. Drug synergy assays [bio-protocol.org]
- 3. youtube.com [youtube.com]
- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. New analysis reveals potential effective drug combinations for treating lung cancer | Center for Cancer Research [ccr.cancer.gov]
- 8. Vemurafenib + Cobimetinib Combo Therapy for Melanoma - MRA [curemelanoma.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
On-Target Validation of Deltarasin Hydrochloride: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
Deltarasin hydrochloride has emerged as a valuable tool for interrogating the KRAS signaling pathway by inhibiting the interaction between KRAS and its chaperone protein, PDEδ.[1][2] Validating that the observed cellular effects of Deltarasin are a direct consequence of this on-target activity is crucial for the accurate interpretation of experimental results and for advancing therapeutic strategies. This guide provides a framework for designing and executing rescue experiments to confirm the on-target effects of this compound, comparing its performance with alternative compounds and presenting supporting experimental data.
Introduction to Rescue Experiments for On-Target Validation
A definitive method to validate the on-target activity of a small molecule inhibitor is the "rescue" experiment. The principle of this approach is to demonstrate that the phenotypic effects induced by the inhibitor can be reversed by introducing a version of the target protein that is resistant to the inhibitor. This resistant mutant should retain its normal biological function. If the inhibitor's effects are indeed on-target, the resistant mutant will "rescue" the cells from the inhibitor-induced phenotype, while cells expressing the wild-type target will remain sensitive.
Comparative Analysis of PDEδ Inhibitors
Several small molecules targeting the KRAS-PDEδ interaction have been developed, each with distinct properties. A comparative overview is essential for selecting the appropriate tool compound for a given study.
| Compound | Reported Kd for PDEδ | Selectivity Notes | Key Findings & Citations |
| This compound | 38 nM[2] | May affect other prenylated proteins; exhibits cytotoxicity to wild-type KRAS cells at higher concentrations.[1] | Inhibits proliferation and induces apoptosis in KRAS-dependent cancer cells.[1][2] |
| Deltaflexin-1 | ~3.6 µM | Reported to be more selective for K-Ras over H-Ras signaling compared to Deltarasin. | Selectively disrupts K-Ras membrane organization and inhibits proliferation of K-Ras mutant cancer cells.[3] |
| Deltazinone 1 | High affinity | Highly selective for PDEδ with less nonspecific cytotoxicity compared to Deltarasin. | Phenotypic effects show high correlation with PDEδ knockdown.[4] |
| Compound 36l | 127 nM | Potent anti-pancreatic cancer activity in vitro and in vivo, including in patient-derived xenograft (PDX) models.[5] |
Experimental Protocols for On-Target Validation
Here, we outline key experiments to validate the on-target effects of this compound.
Experiment 1: Co-Immunoprecipitation to Confirm Disruption of KRAS-PDEδ Interaction
This biochemical assay directly assesses the ability of Deltarasin to disrupt the binding between KRAS and PDEδ in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture KRAS-dependent cancer cell lines (e.g., A549, H358) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-KRAS antibody overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against PDEδ and KRAS.
Expected Outcome: In vehicle-treated cells, PDEδ should be detected in the KRAS immunoprecipitate, confirming their interaction. In Deltarasin-treated cells, the amount of co-immunoprecipitated PDEδ should decrease in a dose-dependent manner, indicating the disruption of the KRAS-PDEδ interaction.[1]
Experiment 2: KRAS Localization Assay
Deltarasin is expected to cause the mislocalization of KRAS from the plasma membrane to endomembranes. This cellular assay provides a phenotypic readout of on-target activity.
Protocol:
-
Cell Culture and Treatment: Seed KRAS-dependent cells on glass coverslips and treat with Deltarasin or vehicle control.
-
Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with bovine serum albumin. Incubate with a primary antibody specific for KRAS, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Microscopy: Visualize the subcellular localization of KRAS using a fluorescence or confocal microscope.
Expected Outcome: In control cells, KRAS should exhibit a clear localization at the plasma membrane.[6] Following Deltarasin treatment, KRAS staining should become more diffuse and accumulate on intracellular membrane structures, such as the Golgi apparatus and endoplasmic reticulum.[6]
Experiment 3: The Definitive Rescue Experiment
Hypothetical Protocol for a Rescue Experiment:
-
Generation of a Resistant PDEδ Mutant: Based on the co-crystal structure of Deltarasin and PDEδ, identify key amino acid residues in the binding pocket that directly interact with Deltarasin. Using site-directed mutagenesis, create a mutant PDEδ where one or more of these residues are changed to an amino acid that would sterically hinder or abolish Deltarasin binding while preserving the overall structure and function of the protein. The mutant PDEδ should be tagged (e.g., with GFP or a FLAG tag) for easy detection.
-
Cell Line Engineering: Generate stable cell lines expressing either the wild-type (WT) tagged PDEδ or the resistant mutant tagged PDEδ. This can be achieved through lentiviral transduction followed by selection.
-
Phenotypic Assay: Use a quantifiable assay that is sensitive to Deltarasin treatment, such as a cell viability assay (e.g., MTT or CellTiter-Glo) or a colony formation assay.
-
Treatment and Analysis: Treat both the WT PDEδ-expressing and the resistant PDEδ-expressing cell lines with a range of Deltarasin concentrations. Measure the chosen phenotypic outcome.
Expected Outcome:
-
WT PDEδ-expressing cells: These cells should exhibit a dose-dependent decrease in viability or colony formation upon Deltarasin treatment.
-
Resistant PDEδ-expressing cells: These cells should show a significantly reduced sensitivity to Deltarasin, ideally maintaining viability and colony-forming ability even at concentrations that are toxic to the WT PDEδ-expressing cells.
Visualizing the Concepts
To better illustrate the underlying principles and experimental workflows, the following diagrams are provided.
Figure 1. Simplified KRAS signaling pathway and the role of PDEδ.
Figure 2. Mechanism of action of this compound.
Figure 3. Workflow for a rescue experiment to validate on-target effects.
Conclusion
Validating the on-target effects of this compound is paramount for its use as a specific chemical probe. The combination of biochemical assays, cellular localization studies, and, most importantly, a well-designed rescue experiment provides a robust framework for confirming that the observed biological effects are a direct result of inhibiting the KRAS-PDEδ interaction. While the identification of a specific Deltarasin-resistant PDEδ mutant requires further investigation, the principles and protocols outlined in this guide offer a comprehensive approach to on-target validation. Furthermore, the comparison with alternative, more selective inhibitors like Deltaflexin-1 and Deltazinone 1 can provide valuable context and aid in the selection of the most appropriate tool for future research.
References
- 1. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scitechdaily.com [scitechdaily.com]
Downstream Signaling Showdown: A Comparative Guide to Deltarasin and Sotorasib in KRAS-Driven Cancers
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the downstream signaling impact of two distinct KRAS-targeting inhibitors: Deltarasin and Sotorasib. By examining their unique mechanisms of action and effects on key oncogenic pathways, this document aims to provide a clear, data-supported resource for evaluating these compounds in preclinical and clinical research.
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a central node in signaling pathways that regulate cell growth, proliferation, and survival.[1] Mutations in KRAS are among the most common drivers of human cancers, making it a critical therapeutic target.[2] For decades, KRAS was considered "undruggable" due to its smooth protein surface and high affinity for GTP.[3] However, recent breakthroughs have led to the development of novel inhibitors that either directly or indirectly target oncogenic KRAS.
This guide focuses on two such inhibitors, Deltarasin and Sotorasib, which employ fundamentally different strategies to thwart KRAS-driven tumorigenesis. Sotorasib is a first-in-class covalent inhibitor that directly targets the KRAS G12C mutation, while Deltarasin disrupts the trafficking of KRAS to the plasma membrane by inhibiting its interaction with phosphodiesterase-δ (PDEδ). Understanding the distinct downstream consequences of these mechanisms is paramount for designing effective therapeutic strategies and anticipating potential resistance mechanisms.
Mechanisms of Action: Two Distinct Approaches to Inhibit KRAS
Sotorasib is a highly specific, irreversible inhibitor of the KRAS G12C mutant protein.[4] It covalently binds to the cysteine residue at position 12, locking KRAS G12C in an inactive, GDP-bound state.[4][5] This direct inhibition prevents the mutant protein from engaging with its downstream effectors, thereby blocking the hyperactivation of oncogenic signaling pathways.[5][6]
In contrast, Deltarasin does not bind directly to KRAS. Instead, it targets PDEδ, a protein that acts as a chaperone, shuttling farnesylated KRAS from the endomembrane system to the plasma membrane where it needs to be localized to exert its signaling function.[7][8] By binding to the hydrophobic pocket of PDEδ, Deltarasin competitively inhibits the KRAS-PDEδ interaction.[7] This disruption leads to the mislocalization of KRAS within the cell, effectively preventing it from activating downstream signaling cascades at the plasma membrane.[8]
Impact on Downstream Signaling Pathways
Both Sotorasib and Deltarasin ultimately lead to the suppression of the key downstream signaling pathways driven by oncogenic KRAS: the MAPK/ERK and the PI3K/AKT pathways.[5] These pathways are critical for cell proliferation, survival, and differentiation.[2][9]
MAPK/ERK Pathway
The MAPK/ERK pathway is a central signaling cascade initiated by active KRAS. Inhibition of this pathway is a key measure of the efficacy of KRAS inhibitors.
-
Sotorasib: Directly and potently inhibits the phosphorylation of ERK1/2 in KRAS G12C mutant cell lines.[6] This inhibition is a direct consequence of locking KRAS G12C in its inactive state.[4]
-
Deltarasin: Also leads to the suppression of the RAF/MEK/ERK signaling cascade by preventing KRAS from reaching the plasma membrane. Studies have shown that Deltarasin can suppress the phosphorylation levels of c-RAF and ERK in KRAS-dependent lung cancer cells.[10]
PI3K/AKT Pathway
The PI3K/AKT pathway is another critical downstream effector of KRAS, playing a significant role in cell survival and apoptosis resistance.
-
Sotorasib: Inhibition of KRAS G12C by Sotorasib also leads to a profound decrease in the activation of the PI3K/AKT pathway.[4][11]
-
Deltarasin: Similarly, by disrupting KRAS localization, Deltarasin effectively inhibits the PI3K/AKT signaling pathway, leading to reduced phosphorylation of AKT.[10]
Beyond these primary pathways, Deltarasin has also been shown to induce autophagy through the AMPK-mTOR signaling pathway and to promote apoptosis. The induction of autophagy appears to be a protective mechanism for cancer cells, and its inhibition can enhance the cytotoxic effects of Deltarasin.[12]
Quantitative Comparison of Downstream Signaling Impact
Direct head-to-head quantitative comparisons of Deltarasin and Sotorasib in the same experimental settings are limited in the public domain. The following tables summarize available data from separate studies to provide an approximate comparison of their potency.
Table 1: Effect on Cell Viability
| Compound | Cell Line(s) | Mutation | IC50 (µM) | Reference(s) |
| Deltarasin | A549, H358 | KRAS G12S, G12C | 5.29 ± 0.07, 4.21 ± 0.72 | [5] |
| Sotorasib | NCI-H358, MIA PaCa-2 | KRAS G12C | ~0.006, ~0.009 | [1] |
Table 2: Effect on Downstream Kinase Phosphorylation
| Compound | Assay | Cell Line | Target | Effect | Reference(s) |
| Deltarasin | Western Blot | A549, H358 | p-CRAF, p-AKT, p-ERK | Suppression of phosphorylation | [10] |
| Sotorasib | Western Blot | KRAS G12C mutant cells | p-ERK1/2 | Strong inhibition | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of drug candidates. Below are methodologies for key assays used to characterize the downstream signaling impact of Deltarasin and Sotorasib.
Western Blot Analysis for Downstream Signaling
This protocol is used to assess the phosphorylation status of key proteins in the MAPK and PI3K pathways.
-
Cell Culture and Treatment: Plate KRAS mutant cells (e.g., A549, H358) and treat with various concentrations of Deltarasin or Sotorasib for a specified time (e.g., 24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.[13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins normalized to total protein levels.[13]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[5]
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of Deltarasin or Sotorasib. Incubate for the desired duration (e.g., 72 hours).[5]
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 value.[5]
Co-Immunoprecipitation for KRAS-PDEδ Interaction (for Deltarasin)
This protocol is used to demonstrate the disruption of the KRAS-PDEδ interaction by Deltarasin.
-
Cell Treatment and Lysis: Treat cells (e.g., H358) with Deltarasin. Lyse the cells in a suitable lysis buffer.[5]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against KRAS overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.[5]
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.[5]
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the presence of PDEδ in the immunoprecipitate by Western blotting.[5] A reduction in the amount of co-immunoprecipitated PDEδ in Deltarasin-treated cells indicates disruption of the interaction.[5]
Conclusion
Deltarasin and Sotorasib represent two innovative and mechanistically distinct approaches to targeting oncogenic KRAS. Sotorasib offers a highly specific and potent method for directly inhibiting the KRAS G12C mutant, leading to a robust suppression of downstream signaling. Deltarasin, on the other hand, provides a novel strategy to inhibit KRAS signaling irrespective of the mutation type by disrupting its essential trafficking to the plasma membrane.
The choice between these or other KRAS inhibitors will depend on the specific research or clinical context, including the KRAS mutation status, the tumor type, and the potential for acquired resistance. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers to design and interpret studies aimed at further elucidating the complex landscape of KRAS signaling and the development of more effective cancer therapies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. wjpls.org [wjpls.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synergistic effect of antagonists to KRas4B/PDE6 molecular complex in pancreatic cancer | Life Science Alliance [life-science-alliance.org]
- 13. benchchem.com [benchchem.com]
Selectivity Profiling of Deltarasin Hydrochloride Against Other Prenyl-Binding Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Deltarasin hydrochloride has emerged as a significant tool compound for studying the KRAS signaling pathway by targeting the prenyl-binding protein PDEδ. However, a comprehensive understanding of its selectivity is crucial for the accurate interpretation of experimental results and for guiding further drug development efforts. This guide provides a comparative analysis of this compound's selectivity against other relevant prenyl-binding proteins, supported by available experimental data and detailed methodologies.
Executive Summary
This compound is a potent inhibitor of the interaction between KRAS and phosphodiesterase-δ (PDEδ), with a binding affinity in the nanomolar range.[1][2] While it effectively disrupts the trafficking of farnesylated KRAS, leading to the suppression of oncogenic signaling, studies indicate that Deltarasin exhibits off-target effects and a less favorable selectivity profile compared to newer generation PDEδ inhibitors. Evidence suggests that at higher concentrations, Deltarasin can induce cytotoxicity that is not observed with more selective compounds, and it appears to affect the signaling of both K-Ras and H-Ras, indicating a broader activity than initially intended.[1][3] This guide aims to consolidate the existing data to provide a clearer picture of Deltarasin's selectivity.
Quantitative Selectivity Profile
| Compound | Target | Binding Affinity (Kd) | In Cellulo IC50 (KRAS-PDEδ Interaction) | Cellular Proliferation IC50 (KRAS-dependent cell lines) | Notes |
| This compound | PDEδ | 38-41 nM [1][2] | ~0.7 µM [1] | 4-7 µM [4][5] | Exhibits cytotoxicity at concentrations >9 µM in KRAS-independent cells. Affects both K-Ras and H-Ras signaling.[1][3] |
| Deltazinone 1 | PDEδ | Not explicitly found | Not explicitly found | 10-24 µM | Reported to have less unspecific cytotoxicity compared to Deltarasin.[3] |
| Deltaflexin-1 | PDEδ | ~3.6 µM | ~1.65 µM | ~7-11 µM (K-Ras mutant) vs ~21-40 µM (Ras wt/H-Ras mutant) | Demonstrates higher selectivity for K-Ras over H-Ras signaling compared to Deltarasin.[1][3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of Deltarasin's action and the methods used to characterize it, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of key experimental protocols used to assess the selectivity and binding of this compound.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of a ligand (Deltarasin) to a macromolecule (PDEδ), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol Outline:
-
Sample Preparation:
-
Purified recombinant PDEδ protein is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).
-
This compound is dissolved in the final dialysis buffer to minimize heat of dilution effects. The concentration of the ligand is typically 10-20 times that of the protein.
-
All solutions are degassed prior to use to prevent the formation of air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
The sample cell of the calorimeter is filled with the PDEδ protein solution (typically at a concentration of 10-50 µM).
-
The injection syringe is filled with the this compound solution.
-
A series of small, sequential injections of the ligand into the protein solution are performed at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data, a series of heat-change peaks, is integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software to determine the Kd, n, and ΔH.
-
Fluorescence Polarization (FP) Competition Assay for IC50 Determination
This assay is used to measure the ability of a test compound (Deltarasin) to displace a fluorescently labeled ligand (tracer) from its binding site on a protein (PDEδ). It is a high-throughput method for determining the half-maximal inhibitory concentration (IC50).
Protocol Outline:
-
Reagent Preparation:
-
A fluorescently labeled farnesylated peptide that is known to bind to PDEδ is used as the tracer.
-
Purified PDEδ protein is prepared in a suitable assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 2 mM DTT).
-
A serial dilution of this compound is prepared.
-
-
Assay Procedure:
-
The tracer and PDEδ protein are added to the wells of a microplate and incubated to allow for binding, resulting in a high fluorescence polarization signal.
-
The serially diluted this compound is then added to the wells.
-
The plate is incubated to allow the competition to reach equilibrium.
-
-
Measurement and Analysis:
-
The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters.
-
The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.
-
The resulting dose-response curve is fitted to a sigmoidal model to calculate the IC50 value, which represents the concentration of Deltarasin required to displace 50% of the bound tracer.[6]
-
Conclusion
This compound remains a valuable pharmacological tool for investigating KRAS biology by targeting the KRAS-PDEδ interaction. However, researchers should be aware of its potential for off-target effects, particularly at higher concentrations. Newer generations of PDEδ inhibitors, such as Deltaflexin3, demonstrate improved selectivity, offering more precise tools for dissecting the specific roles of PDEδ in cellular processes. Future studies should aim to generate a broader selectivity profile for Deltarasin against a panel of other prenyl-binding proteins to better characterize its off-target activities and to aid in the interpretation of experimental data.
References
- 1. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Deltarasin Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Deltarasin hydrochloride, a KRAS-PDEδ interaction inhibitor. Adherence to these protocols is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the respiratory tract, skin, and eyes.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is the most critical step for safe and compliant disposal.
Solid Waste:
-
Includes: Unused or expired pure compound, contaminated PPE (gloves, gowns), and lab materials such as weigh boats, pipette tips, and bench paper.
-
Procedure: Collect in a designated, leak-proof container lined with a heavy-duty plastic bag. This container must be clearly labeled as "Hazardous Cytotoxic Waste".[2]
Liquid Waste:
-
Includes: Stock solutions, experimental media, and solvent rinses.
-
Procedure: Collect in a designated, sealed, and compatible waste container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[3] Do not mix with other incompatible waste streams.[4]
The table below summarizes the key disposal parameters for this compound.
| Waste Type | Container Requirements | Labeling Requirements | Disposal Method |
| Solid Waste | Leak-proof, lined with a heavy-duty plastic bag | "Hazardous Cytotoxic Waste" | Collection by a licensed hazardous waste contractor for high-temperature incineration.[2] |
| Liquid Waste | Sealed, compatible material (e.g., glass or polyethylene) | "Hazardous Waste," "this compound" | Collection by a licensed hazardous waste contractor for appropriate treatment and disposal. |
| Empty Containers | Original container | Original label defaced or removed after triple-rinsing | Triple-rinse with a suitable solvent; collect rinsate as liquid hazardous waste. Dispose of the container as regular lab glass or plastic.[2][3] |
Step-by-Step Disposal Protocol
-
Segregate Waste: At the point of generation, separate solid and liquid waste containing this compound into their respective designated containers.
-
Container Management: Ensure all waste containers are in good condition, compatible with the chemical, and kept securely closed except when adding waste.[3][5]
-
Labeling: Immediately label waste containers with the appropriate hazard warnings and full chemical name.
-
Empty Container Decontamination:
-
Triple-rinse empty containers that held this compound with a suitable solvent.[2][3]
-
Collect the solvent rinsate and dispose of it as liquid hazardous waste.[2][4]
-
After triple-rinsing, deface or remove the original label from the container.[2][6]
-
The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[2]
-
-
Storage: Store filled or partially filled waste containers in a designated, secure area, segregated from incompatible materials.[3]
-
Arrange for Pickup: Once a waste container is full, or if it has been in storage for an extended period, schedule a pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2]
-
Final Disposal: The final disposal method for cytotoxic waste like this compound is typically high-temperature incineration to ensure complete destruction.[2] Never dispose of this compound or its containers in the regular trash or down the drain.[2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
